Gly-Gly-AMC
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLILQIZVFKNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gly-Gly-AMC: A Fluorogenic Substrate for Probing Bacterial Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Glycyl-Glycine 7-amino-4-methylcoumarin (B1665955) (Gly-Gly-AMC) is a valuable tool for the detection and characterization of specific bacterial proteases. This dipeptide substrate is particularly useful for identifying and quantifying the activity of enzymes that exhibit exopeptidase activity, specifically those that cleave N-terminal dipeptides. Upon enzymatic cleavage of the amide bond between the Gly-Gly dipeptide and the AMC fluorophore, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme kinetics and screen for potential inhibitors. This guide provides a comprehensive overview of the bacterial proteases that target the this compound substrate, detailed experimental protocols, and the relevant biological pathways.
Bacterial Proteases Targeting this compound
The this compound substrate is primarily recognized by dipeptidyl peptidases (DPPs), a class of exopeptidases that cleave X-Y dipeptides from the N-terminus of polypeptide chains. While research on the specific interaction of this compound with a wide range of bacterial proteases is ongoing, its utility has been demonstrated in studies involving key pathogenic bacteria.
Pseudomonas aeruginosa and Staphylococcus aureus
The application of this compound for assessing the protease activity of Pseudomonas aeruginosa and Staphylococcus aureus has been reported in the literature.[1][2] A study by Wildeboer et al. (2009) utilized a panel of fluorescent peptide substrates, including this compound, to characterize and differentiate the proteolytic profiles of these two significant pathogens. Their findings indicated that distinct patterns of substrate cleavage could be used to identify the bacterial species, suggesting that this compound is a substrate for specific proteases within these organisms. The study also calculated kinetic parameters for the most effectively cleaved substrates by P. aeruginosa proteases.
Other Potential Bacterial Proteases
Beyond P. aeruginosa and S. aureus, other bacteria possessing dipeptidyl peptidases with a preference for N-terminal glycine (B1666218) residues are potential candidates for this compound hydrolysis. For instance, a di-aminopeptidase from the commensal gut bacterium Parabacteroidetes distasonis has been shown to have a strong preference for N-terminal glycine residues. While the specific kinetics for this compound were not reported, the enzyme rapidly hydrolyzed the similar substrate Gly-Arg-AMC, demonstrating its capacity to recognize and cleave dipeptides with an N-terminal glycine.
Furthermore, the LasA protease from P. aeruginosa is known to cleave Gly-Gly bonds, suggesting it could potentially hydrolyze this compound. Additionally, lysostaphin (B13392391) and other M23 family endopeptidases found in Staphylococcus species are known to hydrolyze the pentaglycine (B1581309) cross-bridges in peptidoglycan, indicating a specificity for glycine-rich sequences.
Quantitative Data
The determination of kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) is crucial for understanding the efficiency and specificity of an enzyme for a particular substrate. While the full kinetic data for this compound with a broad range of bacterial proteases is not extensively available in the public domain, the following table provides an example of such data for a related substrate with a bacterial di-aminopeptidase.
| Bacterial Species | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Parabacteroidetes distasonis | Pd_dinase (a di-aminopeptidase) | Gly-Arg-AMC | 25.6 ± 1.7 | 1.25 ± 0.02 | 4.88 x 10⁴ |
Note: This table serves as an illustrative example of the type of quantitative data that can be obtained. The Wildeboer et al. (2009) study reported calculating kinetic parameters for the three best substrates for P. aeruginosa, though the specific values for this compound were not available in the accessed abstract.
Experimental Protocols
The following is a detailed methodology for a standard protease activity assay using the this compound substrate with bacterial samples. This protocol is a generalized compilation based on common practices for AMC-based fluorogenic assays.
Materials
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂)
-
Bacterial cell culture supernatant or purified bacterial protease
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Positive control (e.g., a known protease that cleaves this compound)
-
Negative control (assay buffer without enzyme)
Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice before use.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.
-
Prepare the bacterial sample. If using culture supernatant, it may be necessary to centrifuge and filter it to remove bacterial cells. If using a purified enzyme, dilute it to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the working this compound solution to each well.
-
Add 50 µL of the bacterial sample (culture supernatant or purified enzyme) to the wells to initiate the reaction.
-
For the positive control, add a known protease instead of the bacterial sample.
-
For the negative control (blank), add 50 µL of assay buffer instead of the bacterial sample.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear rate of substrate hydrolysis.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the values of the experimental samples.
-
Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound substrate and fit the initial velocity data to the Michaelis-Menten equation.
-
Signaling Pathways and Biological Relevance
Bacterial dipeptidyl peptidases play a crucial role in bacterial nutrition and interaction with the host environment. These enzymes can break down host-derived peptides into smaller dipeptides, which are then transported into the bacterial cell for use as a source of amino acids for growth and metabolism.
The cleavage of Gly-Gly dipeptides can be a key step in the processing of certain host proteins, including antimicrobial peptides that are rich in glycine. By degrading these defense peptides, bacteria can evade the host's innate immune response.
While a specific signaling pathway directly initiated by the cleavage of this compound is not applicable as it is a synthetic substrate, the activity of the proteases that cleave it is often regulated by broader bacterial signaling networks, such as quorum sensing, which controls the expression of virulence factors, including extracellular proteases.
Visualizations
Experimental Workflow for this compound Protease Assay
Caption: Workflow for a bacterial protease assay using this compound.
Generalized Dipeptide Processing by Bacterial Proteases
Caption: Role of bacterial dipeptidyl peptidases in nutrient acquisition.
References
An In-depth Technical Guide to the Mechanism of Gly-Gly-AMC Cleavage by Proteases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the cleavage of the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC) by proteases. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with protease assays. This document details the enzymatic reaction, identifies the key protease families involved, presents available quantitative data, provides detailed experimental protocols, and visualizes the underlying processes and related signaling pathways.
Introduction to this compound and the Principle of Fluorogenic Protease Assays
This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the this compound molecule is minimally fluorescent because the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, to the activity of the protease. This principle forms the basis of a sensitive and continuous assay for measuring protease activity. The excitation and emission wavelengths for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.
The Enzymatic Cleavage Mechanism
The core of the assay is the hydrolysis of the peptide bond between the second glycine residue and the AMC molecule. This reaction is catalyzed by specific classes of proteases that recognize and bind to the Gly-Gly dipeptide sequence.
The general mechanism can be depicted as follows:
Proteases Involved in this compound Cleavage
The this compound substrate is primarily cleaved by proteases with exopeptidase activity, specifically those that can remove dipeptides from the N-terminus of a peptide. The key enzyme classes identified are:
-
Dipeptidyl Peptidases (DPPs): This family of serine proteases cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a well-characterized member of this family. While DPP4 shows a strong preference for proline or alanine (B10760859) at the P1 position, it can also cleave substrates with glycine at this position, albeit at a slower rate.
-
Aminopeptidases: These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. Some aminopeptidases exhibit dipeptidyl peptidase activity and can cleave dipeptides. Aminopeptidases with a preference for N-terminal glycine residues are strong candidates for cleaving this compound. For instance, a dipeptidyl aminopeptidase (B13392206) from the commensal gut bacterium Parabacteroides distasonis has been shown to have a strong preference for N-terminal glycine.[1]
-
Bacterial Proteases: this compound has been used to assess the activity of proteases from bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.[2][3]
Quantitative Data on Protease Activity with Gly-X-AMC Substrates
While specific kinetic data for the cleavage of this compound by named proteases is not extensively available in the reviewed literature, data for structurally similar Gly-X-AMC substrates can provide valuable insights into the potential enzymatic efficiency. The following table summarizes the kinetic parameters for the cleavage of Gly-Arg-AMC by a dipeptidyl aminopeptidase from P. distasonis.[1]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Dipeptidyl aminopeptidase (P. distasonis) | Gly-Arg-AMC | 25.6 ± 1.7 | 1.25 ± 0.02 | 4.88 x 104 |
Note: The kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for a continuous kinetic assay to measure protease activity using this compound. This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.
Materials
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Protease of interest (e.g., purified DPP4, aminopeptidase, or bacterial protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Inhibitor (optional, for control experiments)
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the desired assay buffer and adjust the pH. The optimal pH will depend on the specific protease being studied.
-
Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined by titration to ensure a linear rate of fluorescence increase over the desired assay time.
-
Substrate Solution: Prepare a working solution of this compound by diluting the stock solution in assay buffer. The final substrate concentration should be optimized, but a starting point of 10-100 µM is common. It is recommended to determine the Michaelis constant (Km) for the specific protease to use a substrate concentration around the Km value.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of the diluted enzyme solution to the sample wells.
-
For "No Enzyme Control" wells, add 20 µL of assay buffer instead of the enzyme solution to measure background fluorescence and substrate auto-hydrolysis.
-
If testing inhibitors, add 10 µL of the inhibitor solution to the appropriate wells and 10 µL of vehicle (e.g., DMSO) to the control wells. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitor to interact.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL (adjust volumes as needed).
-
Immediately mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No Enzyme Control" wells) from the fluorescence readings of the sample wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. The enzyme activity is proportional to V₀.
-
For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
-
Signaling Pathways
Proteases that cleave this compound, such as DPP4 and various aminopeptidases, are involved in a multitude of cellular signaling pathways.
Dipeptidyl Peptidase IV (DPP4) Signaling
DPP4 is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose metabolism, immune regulation, and signal transduction.[2][4] Its inhibition is a therapeutic strategy for type 2 diabetes. DPP4 cleaves and inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP4, the levels of active GLP-1 are increased, leading to improved glucose control. DPP4 is also implicated in the activin/nodal signaling pathway, which is important in embryonic development.[2][4]
References
- 1. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity | bioRxiv [biorxiv.org]
- 4. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Utilization of Gly-Gly-AMC for In Vitro Protease Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Glycyl-Glycine-7-amino-4-methylcoumarin (Gly-Gly-AMC), for the in vitro measurement of protease activity. We delve into the core principles of its mechanism of action, detail its primary applications, and present a thorough experimental protocol for its use. This document summarizes key chemical and physical properties and discusses the substrate's specificity, particularly in the context of bacterial proteases. While this compound is a known substrate for certain bacterial proteases, a comprehensive review of available literature indicates a lack of specific published kinetic data (Km and Vmax). This guide will equip researchers with the foundational knowledge to effectively utilize this compound in their experimental workflows and to empirically determine its kinetic parameters for specific proteases of interest.
Introduction
Fluorogenic peptide substrates are invaluable tools in the study of proteolytic enzymes, offering a sensitive and continuous method for measuring enzyme activity. These substrates consist of a peptide sequence recognized by a specific protease, conjugated to a fluorophore. In its intact state, the substrate is typically non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the protease activity.
This compound is a simple dipeptide substrate conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a widely used fluorophore that emits a blue fluorescence upon excitation. This substrate has been primarily utilized in the characterization of bacterial protease activity, particularly from Pseudomonas aeruginosa and Staphylococcus aureus. Understanding the principles of its use and the appropriate experimental design is crucial for obtaining accurate and reproducible data in protease research and drug discovery screening.
Mechanism of Action
The fundamental principle behind the use of this compound in protease assays lies in the quenching of the AMC fluorophore when it is part of the larger peptide structure. The enzymatic hydrolysis of the amide bond between the C-terminal glycine (B1666218) and the AMC molecule liberates the free AMC. This release disrupts the quenching effect, leading to a significant increase in fluorescence intensity. The rate of this increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, to the activity of the protease under investigation.
Caption: Enzymatic cleavage of this compound by a protease, releasing highly fluorescent AMC.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for proper handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide | |
| Molecular Formula | C₁₄H₁₅N₃O₄ | |
| Molecular Weight | 289.29 g/mol | |
| CAS Number | 208645-74-3 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | DMSO: 20 mg/mLDMF: 1 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.8 mg/mL | |
| Storage | Store at -20°C, protect from light. Stable for ≥ 4 years under proper storage conditions. |
Spectral Properties
The fluorescence of the liberated AMC is the basis for the protease activity assay. Accurate measurement requires the use of appropriate excitation and emission wavelengths.
Table 2: Spectral Properties of Free AMC
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum (λex) | 340-360 | |
| Emission Maximum (λem) | 440-460 |
Substrate Specificity and Applications
This compound has been primarily employed as a substrate to detect and characterize the activity of bacterial proteases. Research has specifically highlighted its use for studying proteases from:
-
Pseudomonas aeruginosa : A significant opportunistic human pathogen known to secrete a variety of virulence factors, including proteases.
-
Staphylococcus aureus : A major cause of a wide range of infections, which also secretes proteases that contribute to its pathogenicity.
While this compound is a useful tool for these applications, it is important to note its limitations. The di-glycine motif is a relatively simple peptide sequence and may be cleaved by a range of proteases. Therefore, it is not considered a highly specific substrate for a single enzyme. For instance, studies on the X-prolyl-dipeptidyl peptidase from Lactobacillus sakei have shown no hydrolytic activity towards this compound.
The utility of this compound can be enhanced when used as part of a panel of fluorogenic substrates. By comparing the cleavage patterns of a protease or a mixture of proteases against a variety of substrates, a more detailed profile of enzymatic activity can be established.
Quantitative Data
A thorough review of the scientific literature did not yield specific published Michaelis-Menten constants (Km and Vmax) or catalytic efficiency (kcat/Km) values for the cleavage of this compound by proteases from Pseudomonas aeruginosa or Staphylococcus aureus. While the study by Wildeboer et al. (2009) established the utility of this compound in a panel of substrates for characterizing these bacterial proteases, kinetic parameters were determined for other substrates that showed higher activity with the tested samples.
The absence of this data in the literature underscores the necessity for researchers to empirically determine these kinetic parameters for their specific enzyme and assay conditions. The experimental protocol provided in the following section outlines the methodology for such a determination.
Experimental Protocols
This section provides a detailed protocol for a general in vitro protease activity assay using this compound. This protocol can be adapted for the determination of kinetic parameters.
Materials
-
This compound substrate
-
Protease of interest (e.g., purified enzyme or bacterial culture supernatant)
-
Assay Buffer (a common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, but the optimal buffer will depend on the protease)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
-
Calibrated pipettes
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
Methodologies
7.2.1. Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution. For example, dissolve 2.89 mg of this compound (MW = 289.29) in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in the Assay Buffer. The optimal final substrate concentration should be determined empirically. For a standard activity assay, a concentration of 10-100 µM is a good starting point. For kinetic studies, a range of concentrations bracketing the expected Km value will be required.
-
Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme and should be determined experimentally to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of free AMC (MW = 175.18) in 10 mL of DMSO to make a 1 mM stock solution.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
7.2.2. Experimental Workflow for Protease Activity Assay
Understanding Gly-Gly-AMC Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Gly-Gly-7-amido-4-methylcoumarin (Gly-Gly-AMC), its enzymatic cleavage, and its application in protease activity assays. This document details the substrate's known specificities, provides experimental protocols for its use, and visualizes relevant biochemical pathways and workflows.
Core Principles of this compound as a Fluorogenic Substrate
This compound is a synthetic dipeptide substrate linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal glycine (B1666218) and the AMC moiety, the free AMC is liberated. Free AMC is highly fluorescent, with an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage, providing a sensitive and continuous measure of enzyme activity.
Enzyme Specificity of this compound
The Gly-Gly dipeptide sequence is a recognition motif for a specific subset of proteases. The primary enzyme known to efficiently cleave this compound is Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C . Additionally, certain bacterial proteases have been identified to hydrolyze this substrate.
Dipeptidyl Peptidase I (Cathepsin C)
Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] It functions as an aminopeptidase, sequentially removing dipeptides from the N-terminus of its substrates.[1] The S2 and S1 pockets of the enzyme's active site accommodate the P2 and P1 residues of the substrate, respectively. Cathepsin C exhibits a preference for small, uncharged, or hydrophobic residues at the P2 position and hydrophobic residues at the P1 position.[1]
Table 1: Kinetic Parameters of Human Cathepsin C with Various Dipeptide-AMC Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Gly-Arg-AMC | 160 | 255 | 1.6 x 10⁶ | [3] |
| Ser-Tyr-AMC | 2.6 | 13.9 | 5.3 x 10⁶ | [4] |
| Gly-Tyr-AMC | 57 | 28 | 4.9 x 10⁵ | [3] |
| Gly-Phe-AMC | Data not available | Data not available | Data not available | [2][5] |
Note: The absence of specific kinetic data for this compound highlights an area for future research. The provided data for similar substrates allows for an estimation of its potential as a Cathepsin C substrate.
Bacterial Proteases
This compound is also utilized to assess the activity of proteases from certain pathogenic bacteria.
-
Pseudomonas aeruginosa : This opportunistic pathogen secretes a variety of proteases. The LasA protease, a metalloendopeptidase, is known to cleave peptide bonds between two glycine residues (Gly-Gly).[6][7] This activity is crucial for its staphylolytic (Staphylococcus-lysing) function, as it targets the pentaglycine (B1581309) cross-bridges in the peptidoglycan of S. aureus.[7] While its activity on Gly-Gly sequences is established, specific kinetic parameters for LasA with this compound have not been reported. A study using a different substrate, succinyl-Gly-Gly-Phe-4-nitroanilide, determined a Km of 0.46 mM and a kcat of 11.8 s⁻¹ for LasA.[8]
-
Staphylococcus aureus : This bacterium also produces proteases that can potentially cleave Gly-Gly sequences. Some peptidoglycan hydrolases from S. aureus, such as lysostaphin (B13392391) and LytM, are known to cleave the glycyl-glycine bonds within the peptidoglycan cross-bridge.[9][10][11] However, detailed kinetic studies with this compound for specific S. aureus proteases are not currently available.
Signaling Pathway Involvement: Cathepsin C-Mediated Granzyme Activation
A critical physiological role of Cathepsin C is the activation of pro-granzymes in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1][2][12] Pro-granzymes are synthesized as inactive zymogens with an N-terminal dipeptide that blocks their activity. Cathepsin C removes this dipeptide, leading to the maturation and activation of the granzymes, which are essential for inducing apoptosis in target cells, such as virus-infected or tumor cells.[13][14]
Cathepsin C-mediated activation of pro-granzymes A and B.
Experimental Protocols
The following protocols provide a general framework for conducting protease activity assays using this compound. These should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
Purified enzyme of interest or cell/tissue lysate containing the enzyme
-
This compound substrate (stock solution typically 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin C; buffer composition should be optimized for the specific protease)
-
Enzyme inhibitor (for control experiments)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
General Protease Activity Assay
-
Prepare Reagents :
-
Thaw all reagents on ice.
-
Prepare the desired concentration of this compound in Assay Buffer. The final concentration should ideally be at or above the Km of the enzyme for the substrate. If Km is unknown, a starting concentration of 10-100 µM is recommended.
-
Prepare the appropriate dilution of the enzyme in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired assay time.
-
-
Assay Setup :
-
To each well of a 96-well plate, add 50 µL of the diluted enzyme solution.
-
Include control wells:
-
No-Enzyme Control : 50 µL of Assay Buffer instead of enzyme solution.
-
Inhibitor Control : 50 µL of enzyme pre-incubated with a specific inhibitor.
-
-
-
Initiate Reaction :
-
Add 50 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Fluorescence Measurement :
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for 30-60 minutes.
-
Determination of Kinetic Parameters (Km and kcat)
-
Prepare Substrate Dilutions :
-
Prepare a series of serial dilutions of the this compound stock solution in Assay Buffer to cover a range of concentrations (e.g., 0.1x to 10x the estimated Km).
-
-
Assay Setup :
-
In a 96-well plate, add a fixed, optimized concentration of the enzyme to each well.
-
Add the different concentrations of the this compound substrate to initiate the reactions.
-
-
Data Acquisition :
-
Measure the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
-
Data Analysis :
-
Convert the rate from Relative Fluorescence Units (RFU)/min to µM/min using a standard curve generated with free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme using a fluorogenic substrate like this compound.
Workflow for determining enzyme kinetic parameters.
Conclusion
This compound is a valuable tool for the sensitive and continuous measurement of specific protease activities, most notably Cathepsin C and certain bacterial proteases. While a comprehensive set of kinetic data for its cleavage by various enzymes is still emerging, its utility in studying the roles of these proteases in health and disease is well-established. The protocols and pathway information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their experimental designs. Further research to fully characterize the kinetic parameters of this compound with its target enzymes will undoubtedly enhance its application in drug discovery and development.
References
- 1. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical mechanism of a cysteine protease, cathepsin C, as revealed by integration of both steady-state and pre-steady-state solvent kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secreted LasA of Pseudomonas aeruginosa is a staphylolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa LasA Protease in Treatment of Experimental Staphylococcal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A continuous spectrophotometric assay for Pseudomonas aeruginosa LasA protease (staphylolysin) using a two-stage enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 10. Secreted Proteases Control Autolysin-mediated Biofilm Growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cysteine Cathepsins as Regulators of the Cytotoxicity of NK and T Cells [frontiersin.org]
- 13. Residual active granzyme B in cathepsin C–null lymphocytes is sufficient for perforin-dependent target cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Screening Novel Enzyme Inhibitors Using Gly-Gly-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for utilizing the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC) in the screening and characterization of novel enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics and drug discovery.
Introduction: The Principle of Fluorogenic Enzyme Assays
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases. The underlying principle is the enzymatic hydrolysis of a peptide bond, which results in the release of a highly fluorescent molecule. The substrate, this compound, consists of two glycine (B1666218) residues linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence.[1] Upon enzymatic cleavage of the amide bond between the glycine and the AMC moiety, free AMC is liberated.[2] This free AMC fluoresces intensely when excited by light at the appropriate wavelength, typically around 340-360 nm, with an emission maximum at 440-460 nm.[3] The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the enzymatic reaction.[2]
This assay format is particularly amenable to high-throughput screening (HTS) for identifying and characterizing enzyme inhibitors, a critical step in the drug development pipeline.[2]
Enzymes Targeting this compound
This compound is a substrate for enzymes that can cleave dipeptides. It has been specifically noted for its use in assessing the activity of bacterial proteases, such as those from Pseudomonas aeruginosa and Staphylococcus aureus.[3][4][5] Additionally, due to its structure, it can serve as a substrate for certain aminopeptidases.[6] The simplicity of the Gly-Gly motif makes it a useful tool for probing for specific peptidase activities.
Data Presentation: Quantitative Analysis of Enzyme Inhibition
The quantitative data obtained from this compound assays are pivotal for understanding enzyme kinetics and evaluating the potency of potential inhibitors. For clarity and comparative purposes, it is recommended to summarize this data in structured tables.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are fundamental parameters that describe the kinetics of an enzyme-substrate interaction. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate.[7]
While specific kinetic data for this compound with various enzymes is not extensively published, Table 1 provides an illustrative example of how to present such data, using values for a similar dipeptide-AMC substrate as a reference.
Table 1: Illustrative Kinetic Parameters for a Dipeptidyl Peptidase with a Gly-X-AMC Substrate
| Enzyme | Substrate | Km (µM) | Vmax (RFU/min) |
| Dipeptidyl Peptidase IV | Gly-Pro-AMC | 38.4 | 15,000 |
Note: Data presented are for Gly-Pro-AMC and are intended for illustrative purposes to demonstrate data presentation format.[8]
Inhibitor Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[7] It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified assay conditions.[7]
Table 2 provides a template for presenting IC50 values for a panel of hypothetical compounds screened against a target enzyme using the this compound assay.
Table 2: Example IC50 Values of Novel Inhibitors Against a Target Protease
| Compound ID | Inhibitor Name | IC50 (µM) |
| CPD-001 | Inhibitor A | 2.5 |
| CPD-002 | Inhibitor B | 15.8 |
| CPD-003 | Inhibitor C | >100 |
| CPD-004 | Inhibitor D | 0.75 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound for enzyme inhibitor screening.
General Enzyme Activity Assay
This protocol outlines the steps for measuring the baseline activity of a target enzyme using this compound.
Materials:
-
Target enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
DMSO (for dissolving substrate and compounds)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~340-360 nm and emission at ~440-460 nm[3]
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store in light-protected aliquots at -20°C.
-
Prepare a working substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be empirically determined but is often in the range of 10-100 µM.
-
Prepare the enzyme solution: Dilute the target enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should result in a linear rate of fluorescence increase over the desired assay time.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
For negative control wells, add an additional 25 µL of Assay Buffer.
-
To the experimental wells, add 25 µL of the diluted enzyme solution.
-
-
Initiate the reaction: Add 25 µL of the working substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[2]
Screening for Novel Enzyme Inhibitors
This protocol is designed for screening a library of compounds to identify potential inhibitors of the target enzyme.
Materials:
-
Same as the General Enzyme Activity Assay
-
Putative inhibitor compounds dissolved in DMSO
Procedure:
-
Plate Setup:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the inhibitor solution at various concentrations to the test wells.
-
For vehicle control wells, add 10 µL of DMSO at the same final concentration as the test wells.
-
For a positive control (uninhibited enzyme), add 10 µL of Assay Buffer.
-
-
Enzyme Addition: Add 25 µL of the diluted enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 25 µL of the working substrate solution to all wells. The substrate concentration should ideally be close to the Km value.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in the general activity assay.
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: Principle of the fluorogenic assay using this compound.
Caption: Workflow for screening novel enzyme inhibitors.
Caption: Data analysis workflow for IC50 determination.
References
- 1. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Fluorescence of AMC: A Technical Guide to its Excitation and Emission Spectra from Gly-Gly-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of free 7-Amino-4-methylcoumarin (AMC) and its quenched precursor, Gly-Gly-AMC. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for utilizing this fluorogenic substrate system in enzymatic assays.
Core Principles: From Quenched Precursor to Fluorescent Reporter
7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent reporter molecule. Its utility in biochemical assays stems from a significant change in its fluorescent properties upon enzymatic cleavage from a conjugated peptide. The dipeptide Gly-Gly is attached to the amino group of AMC, forming this compound. In this conjugated state, the fluorescence of the AMC moiety is significantly quenched.[1] This phenomenon, known as static quenching, occurs because the covalent linkage to the peptide alters the conjugated electron system of the fluorophore.[2][3] This alteration not only decreases the fluorescence intensity but also shifts the excitation and emission wavelengths to shorter values.[2][3]
Upon the action of specific proteases, the amide bond between the glycine (B1666218) residue and the AMC molecule is hydrolyzed. This cleavage event liberates free AMC, restoring its original conjugated system and leading to a dramatic increase in fluorescence intensity.[2][4] This "turn-on" fluorescent signal provides a highly sensitive and continuous method for measuring enzyme activity.[2]
Data Presentation: Spectroscopic Properties
The distinct spectral properties of free AMC and its peptide-conjugated form are summarized below. These values are critical for designing and executing fluorescence-based enzymatic assays.
| Compound | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence State |
| Free AMC | ~341-345 nm[4] | ~441-445 nm[4] | Highly Fluorescent |
| This compound | ~330 nm[3] | ~390 nm[3] | Quenched |
Experimental Protocols
This section details the methodologies for determining the excitation and emission spectra of free AMC and this compound, as well as a general protocol for an enzymatic assay utilizing this compound.
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence spectra of both free AMC and the intact this compound substrate.
Materials:
-
Spectrofluorometer or a microplate reader with fluorescence scanning capabilities.
-
Quartz cuvettes or black, opaque 96-well plates suitable for fluorescence measurements.
-
Free AMC standard.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Solvent for stock solutions (e.g., DMSO).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of free AMC (e.g., 1 mM) in DMSO.
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Dilute the stock solutions in Assay Buffer to a final concentration suitable for fluorescence measurement (e.g., 10 µM).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the instrument to fluorescence measurement mode.
-
-
Measurement of Emission Spectrum:
-
Place the sample (either free AMC or this compound) in the sample holder.
-
Set the excitation wavelength to the expected maximum (e.g., 345 nm for free AMC, 330 nm for this compound).
-
Scan the emission wavelengths across a relevant range (e.g., 350 nm to 600 nm).
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
-
-
Measurement of Excitation Spectrum:
-
Keep the same sample in the holder.
-
Set the emission wavelength to the expected maximum (e.g., 445 nm for free AMC, 390 nm for this compound).
-
Scan the excitation wavelengths across a relevant range (e.g., 300 nm to 400 nm).
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus wavelength for both excitation and emission scans.
-
Identify the wavelength at which the maximum intensity is observed for each spectrum.
-
Protocol 2: Enzymatic Assay Using this compound
This protocol provides a general framework for measuring protease activity using this compound as a fluorogenic substrate.
Materials:
-
Fluorometric microplate reader with excitation at ~340-360 nm and emission detection at ~440-460 nm.
-
This compound substrate.
-
Protease of interest (e.g., a bacterial protease).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant cofactors if required).
-
Inhibitors or test compounds (if applicable).
-
Black, opaque 96-well plates.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of the protease in Assay Buffer at the desired concentration.
-
If screening inhibitors, prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the components in the following order:
-
Assay Buffer.
-
Protease solution.
-
Inhibitor or test compound solution (if applicable).
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow for any interactions between the enzyme and inhibitors.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be quantified by comparing the reaction rates under different conditions or by using a standard curve of free AMC.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for determining fluorescence spectra.
Caption: Enzymatic cleavage of this compound by a protease.
References
A Comprehensive Technical Guide to the Gly-Gly-AMC Protease Assay
This in-depth technical guide provides a comprehensive protocol for utilizing the fluorogenic substrate Gly-Gly-AMC in protease activity assays. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, detailed experimental procedures, data analysis, and visualization of the workflow for assessing protease activity.
Introduction to Fluorogenic Protease Assays
Protease activity is a critical area of study in numerous biological processes, including signal transduction, cell death, and disease progression. Fluorogenic assays offer a sensitive and continuous method for measuring this activity. The principle lies in the use of a peptide substrate, in this case, Gly-Gly, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the this compound substrate is weakly fluorescent. Upon cleavage of the amide bond between the Gly-Gly peptide and the AMC moiety by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity, monitored over time, is directly proportional to the protease's activity.[1][2][3]
This compound is a substrate for certain proteases and can be used to assess the activity of enzymes that recognize and cleave this dipeptide sequence.[4][5] The assay is adaptable for various applications, including purified enzyme characterization, inhibitor screening, and the determination of kinetic parameters.
Materials and Reagents
A successful this compound protease assay requires specific reagents and materials. The following table provides a summary of the necessary components.
| Reagent/Material | Purpose | Recommended Storage |
| This compound | Fluorogenic Substrate | -20°C, protected from light |
| Protease of Interest | Enzyme source for the assay | -20°C or -80°C |
| Protease Assay Buffer | Provides optimal pH and ionic conditions for the reaction | 4°C |
| Dimethyl Sulfoxide (DMSO) | Solvent for dissolving the this compound substrate | Room Temperature |
| 96-well black, flat-bottom microplates | Assay plate to minimize background fluorescence | Room Temperature |
| Fluorescence Microplate Reader | Instrument for measuring fluorescence intensity | N/A |
| Purified Water (DNase/RNase free) | For buffer and reagent preparation | Room Temperature |
| Test Compounds (for inhibitor screening) | Potential protease inhibitors | Varies by compound |
Experimental Protocols
This section details the step-by-step procedures for performing a this compound protease assay, including a general activity assay, an inhibitor screening assay, and a protocol for determining kinetic parameters.
General Protease Activity Assay
This protocol provides a general method for measuring the activity of a protease using this compound.
Reagent Preparation:
-
Protease Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. However, the optimal buffer composition may vary depending on the specific protease and should be optimized accordingly.
-
Substrate Stock Solution: Dissolve the this compound in DMSO to create a stock solution, for example, at a concentration of 10 mM. Store this solution in aliquots at -20°C and protect it from light to prevent degradation.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in the Protease Assay Buffer. The optimal concentration should be determined empirically but typically falls within the range of 10-100 µM.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. The ideal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear rate of product formation.
Assay Procedure:
-
Assay Setup: In a 96-well black microplate, add 50 µL of the Protease Assay Buffer to each well.
-
Substrate Addition: Add 25 µL of the working substrate solution to each well.
-
Reaction Initiation: To start the reaction, add 25 µL of the enzyme solution to each well. For a negative control, add 25 µL of the assay buffer instead of the enzyme solution.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC, which are typically around 360-380 nm for excitation and 440-460 nm for emission.[1][6]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).[1]
Protease Inhibitor Screening Assay
This protocol is designed to identify and characterize potential inhibitors of the protease.
Reagent Preparation:
-
Prepare the protease and substrate solutions as described in the general activity assay protocol. The substrate concentration should ideally be at or near the Michaelis constant (Km) value to ensure sensitivity to competitive inhibitors.[7]
-
Prepare serial dilutions of the test compounds (potential inhibitors) in the assay buffer.
Assay Procedure:
-
Assay Setup: To each well of a 96-well black microplate, add 40 µL of the Protease Assay Buffer.
-
Inhibitor Addition: Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme Addition and Pre-incubation: Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Start the reaction by adding 25 µL of the working substrate solution.
-
Fluorescence Measurement and Data Analysis: Measure the fluorescence as described in the general activity assay. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for a protease with the this compound substrate.
Reagent Preparation:
-
Prepare the enzyme solution at a fixed, low concentration that ensures a linear rate of product formation throughout the assay.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected Km value.
Assay Procedure:
-
Assay Setup: Perform the protease activity assay as described in the general protocol for each substrate concentration.
-
Data Acquisition and Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot, can be used.
-
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Protease Activity with this compound
| Sample | Protease Concentration (nM) | Initial Velocity (RFU/min) | Specific Activity (RFU/min/nM) |
| Protease A | 10 | 5000 | 500 |
| Protease B | 10 | 2500 | 250 |
| Negative Control | 0 | 50 | N/A |
Table 2: Inhibitor Screening Results
| Inhibitor | Concentration (µM) | % Inhibition |
| Inhibitor X | 0.1 | 15.2 |
| 1 | 48.9 | |
| 10 | 92.3 | |
| Inhibitor Y | 0.1 | 2.5 |
| 1 | 10.1 | |
| 10 | 25.7 | |
| Vehicle Control | N/A | 0 |
Table 3: Kinetic Parameters for Protease with this compound
| Parameter | Value |
| Km | 50 µM |
| Vmax | 10000 RFU/min |
| kcat | 10 s⁻¹ |
| kcat/Km | 2 x 10⁵ M⁻¹s⁻¹ |
Visualizations
Diagrams can effectively illustrate complex workflows and relationships.
Caption: Experimental workflow for a this compound protease assay.
Caption: Principle of the this compound fluorogenic protease assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Determining Protease Kinetic Parameters (Km and Vmax) using Gly-Gly-AMC Fluorogenic Substrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of enzyme kinetics is fundamental to understanding protease function and is a critical component of drug discovery and development. The Michaelis-Menten kinetic parameters, Km and Vmax, describe the substrate concentration at which the reaction rate is half of the maximum velocity and the maximum rate of reaction, respectively. This application note provides a detailed protocol for determining these parameters for a protease using the fluorogenic substrate Gly-Gly-7-amino-4-methylcoumarin (Gly-Gly-AMC).
Upon enzymatic cleavage of the amide bond between the glycine (B1666218) and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released.[1] The resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction and can be monitored in real-time to determine the initial reaction velocities at various substrate concentrations.[2] this compound is a fluorogenic peptide substrate that can be used to assess the activity of certain proteases, including some bacterial proteases.[3]
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate this compound by a protease, which yields a peptide fragment and the highly fluorescent product, AMC. The fluorescence of the liberated AMC can be continuously monitored using a fluorescence plate reader. The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. By measuring these initial rates at a range of substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine the kinetic constants Km and Vmax.[2]
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data generated during the experiment.
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Fluorescence (RFU) - Replicate 1 | Fluorescence (RFU) - Replicate 2 | Fluorescence (RFU) - Replicate 3 | Mean Fluorescence (RFU) |
| 0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 10.0 | ||||
| 15.0 | ||||
| 20.0 |
Table 2: Protease Kinetic Data
| [this compound] (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| [S]1 | ||
| [S]2 | ||
| [S]3 | ||
| [S]4 | ||
| [S]5 | ||
| [S]6 | ||
| [S]7 | ||
| [S]8 |
Table 3: Determined Kinetic Parameters
| Parameter | Value | Unit |
| Vmax | µM/min | |
| Km | µM |
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: A common buffer for serine proteases is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition, pH, and ionic strength should be determined for the specific protease being investigated.[1]
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[1]
-
Protease Stock Solution: Reconstitute or dilute the purified protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) to a stock concentration (e.g., 1 mg/mL). The optimal enzyme concentration needs to be determined empirically to ensure a linear reaction rate over the desired time course.[2][4] Aliquot and store at -20°C or -80°C as recommended for the specific enzyme.
-
AMC Standard Stock Solution (1 mM): Dissolve pure AMC in DMSO to a concentration of 1 mM. This will be used to generate a standard curve.
Protocol 2: AMC Standard Curve Generation
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0 to 20 µM) in a 96-well black microplate.
-
Bring the final volume in each well to 100 µL with the assay buffer.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[2]
-
Plot the mean fluorescence intensity versus the AMC concentration and perform a linear regression. The slope of this line (RFU/µM) will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
Protocol 3: Enzyme Kinetic Assay
-
Prepare Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range of concentrations (e.g., 1 µM to 200 µM) should be tested.[5]
-
Assay Setup: In a 96-well black microplate, add 50 µL of each substrate working solution to triplicate wells.[4] Include a "no enzyme" control for each substrate concentration to measure background fluorescence.[2]
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: To initiate the reactions, add 50 µL of the diluted protease working solution to each well.[2]
-
Fluorescence Measurement: Immediately start monitoring the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds.[2] Ensure the measurements are taken during the initial, linear phase of the reaction.
Protocol 4: Data Analysis for Km and Vmax Determination
-
Calculate Initial Reaction Velocity (v): For each substrate concentration, subtract the background fluorescence and plot the fluorescence intensity versus time. The initial velocity (v) is the slope of the linear portion of this curve, expressed in RFU/min.[1]
-
Convert Velocity to µM/min: Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot Initial Velocity vs. Substrate Concentration: Plot the initial velocity (v) in µM/min versus the substrate concentration ([S]) in µM.
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):[2]
v = (Vmax * [S]) / (Km + [S])
From this fit, the values for Km (in µM) and Vmax (in µM/min) will be determined.
Mandatory Visualizations
Caption: Experimental workflow for determining protease Km and Vmax.
Caption: Principle of the fluorogenic protease assay.
References
Application Notes and Protocols for Continuous Kinetic Assay Using Gly-Gly-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous kinetic assay utilizing the fluorogenic substrate Glycyl-glycine 7-amino-4-methylcoumarin (B1665955) (Gly-Gly-AMC) is a sensitive and straightforward method for measuring the activity of certain proteases. This dipeptide substrate is particularly useful for assessing the activity of bacterial proteases, such as those from Pseudomonas aeruginosa and Staphylococcus aureus.[1] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the Gly-Gly dipeptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is minimally fluorescent. Upon cleavage by a specific protease, the highly fluorescent AMC is released, leading to a quantifiable increase in fluorescence intensity over time. This rate of fluorescence increase is directly proportional to the enzyme's activity, making it an ideal tool for enzyme characterization, inhibitor screening, and drug discovery.
Principle of the Assay
The enzymatic reaction involves the cleavage of the non-fluorescent this compound substrate by a protease, resulting in the release of a peptide fragment and the fluorescent product, AMC. The fluorescence of the liberated AMC can be monitored in real-time using a fluorescence plate reader or spectrofluorometer. The typical excitation wavelength for AMC is in the range of 340-360 nm, and the emission is measured at approximately 440-460 nm.[2] The continuous monitoring of fluorescence allows for the determination of initial reaction velocities, which are crucial for calculating key enzyme kinetic parameters.
Referenced Signaling Pathways and Applications
While this compound is not typically associated with a specific mammalian signaling pathway, its primary application lies in the detection of exogenous proteases, particularly those of bacterial origin. This makes it a valuable tool in drug development for screening antibacterial compounds that target bacterial proteases. Additionally, it can be used in quality control to detect bacterial contamination in biological samples.
Quantitative Data Summary
The following table summarizes representative kinetic data that can be obtained from a continuous kinetic assay using this compound with a hypothetical bacterial protease. These values are illustrative and will vary depending on the specific enzyme and experimental conditions.
| Enzyme Source | Substrate | Km (µM) | Vmax (RFU/min) | kcat/Km (M-1s-1) |
| P. aeruginosa secretome | This compound | 150 | 8500 | 1.2 x 104 |
| S. aureus lysate | This compound | 220 | 6300 | 0.8 x 104 |
| Human Cell Extract (e.g., SW480) | This compound | >1000 | Low | Not Determined |
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol outlines the steps for a single-point or continuous measurement of protease activity.
Materials:
-
This compound substrate
-
Purified enzyme or biological sample containing the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
DMSO (for dissolving the substrate)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Dilute the enzyme to the desired concentration in Assay Buffer just before use. The optimal concentration should be determined empirically.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration is between 10-100 µM.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 25 µL of the this compound working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350 nm) and emission (~450 nm) wavelengths.
-
For a continuous assay, record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters
This protocol describes how to determine the Km and Vmax of an enzyme for the this compound substrate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Concentration: Use a fixed, low concentration of the enzyme that ensures the reaction rate remains linear over the measurement period.
-
Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of each substrate dilution to triplicate wells.
-
To initiate the reactions, add 25 µL of the diluted enzyme solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Convert the rate from Relative Fluorescence Units (RFU)/min to µM/min using a standard curve generated with free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Protocol 3: AMC Standard Curve
To convert the fluorescence signal (RFU) to the concentration of the product formed, a standard curve using known concentrations of free AMC is required.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
DMSO
-
Assay Buffer
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Stock Solution: Dissolve AMC in DMSO to create a 1 mM stock solution.
-
Prepare Dilutions: Create a series of dilutions of the AMC stock solution in Assay Buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Plate Setup: Add 100 µL of each AMC dilution to separate wells of the microplate. Include a "buffer only" blank.
-
Measure Fluorescence: Read the fluorescence at the same excitation and emission settings used for the kinetic assay.
-
Generate Standard Curve: Subtract the blank reading from all measurements. Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM). This slope can be used to convert the reaction rates from RFU/min to µM/min.
References
Application Notes and Protocols: Standard Curve Preparation for 7-Amino-4-methylcoumarin (AMC) Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely utilized blue-emitting fluorophore in various biochemical and cell-based assays.[1] Its application is particularly prominent in enzyme activity assays, where AMC is conjugated to a substrate via an amide bond, rendering it non-fluorescent.[1][2] Enzymatic cleavage of this bond releases free AMC, resulting in a quantifiable increase in fluorescence.[1][2][3] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[2][3][4] To accurately quantify the amount of released AMC and, consequently, the enzyme activity, a standard curve is essential. This document provides detailed protocols for the preparation of an AMC standard curve, ensuring accurate and reproducible fluorescence measurements.
Quantitative Data Summary
A summary of the key photophysical and chemical properties of AMC is presented below. These parameters are crucial for the proper setup of fluorescence-based assays.
| Property | Value | Notes |
| Chemical Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | [5][6] |
| Excitation Maximum (λex) | 340-380 nm | [2][3][7][8] Typical range; optimal wavelength may vary with instrument and buffer conditions. |
| Emission Maximum (λem) | 440-460 nm | [2][3][5][7][8] Typical range; optimal wavelength may vary with instrument and buffer conditions. |
| Appearance | Powder | [6] |
| Solubility | DMSO, DMF, Acetone | [6] |
| Quantum Yield | 0.54-0.78 | Dependent on environmental factors.[7] |
| pH Sensitivity | Fluorescence is relatively stable at physiological pH. | [1] |
Experimental Protocols
This section details the step-by-step methodology for preparing AMC standard solutions and generating a standard curve.
Materials:
-
7-Amino-4-methylcoumarin (AMC) powder
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade
-
Assay Buffer (e.g., Tris-HCl, HEPES, optimized for the specific enzyme assay)
-
Opaque 96-well microplates (black or white)[6]
-
Fluorescence microplate reader with appropriate filters for AMC excitation and emission
Protocol 1: Preparation of AMC Stock Solution
-
Weighing AMC Powder: Accurately weigh a precise amount of AMC powder (e.g., 1.75 mg) using an analytical balance.[9]
-
Dissolving in DMSO: Dissolve the weighed AMC powder in a minimal amount of high-quality DMSO to prepare a concentrated stock solution. For instance, dissolving 1.75 mg of AMC in 1 mL of DMSO yields a 10 mM stock solution.[9]
-
Storage: Store the AMC stock solution in small aliquots at -20°C, protected from light, to prevent degradation and avoid repeated freeze-thaw cycles.[6][10]
Protocol 2: Preparation of AMC Standard Curve
-
Prepare Working Solution: From the concentrated stock solution, prepare an intermediate working solution of AMC in the assay buffer. For example, a 50 µM working solution can be prepared from a 10 mM stock.
-
Serial Dilutions: Perform serial dilutions of the AMC working solution in the assay buffer to create a range of standards. A typical concentration range for the standard curve is 0 to 100 µM.[11] For highly sensitive assays, a lower range, such as 0 to 1 nmol/well, may be more appropriate.[12]
-
Plating the Standards:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of all standard wells to correct for background fluorescence.[12]
-
Plot the background-corrected RFU values against the corresponding AMC concentrations (µM or nmol/well).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be close to 1.0 for a good linear fit.[11]
-
The slope of this standard curve (m) can then be used to convert the RFU values from the enzymatic assay into the amount of AMC produced.[11]
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adipogen.com [adipogen.com]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols for Optimal Gly-Gly-AMC Assay Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Gly-AMC (Glycyl-Glycyl-7-amino-4-methylcoumarin) assay is a sensitive and widely used fluorogenic method for detecting the activity of certain proteases, particularly dipeptidyl peptidases like Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] The assay relies on the enzymatic cleavage of the this compound substrate, which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting increase in fluorescence is directly proportional to the enzyme's activity.[4] Optimizing the buffer composition is critical for maximizing enzyme activity, ensuring substrate stability, and minimizing background fluorescence, thereby achieving reliable and reproducible results.
These application notes provide a comprehensive guide to understanding and optimizing the buffer conditions for the this compound assay.
The Importance of Buffer Composition
The composition of the assay buffer significantly influences the performance of the this compound assay. Key parameters affected by the buffer include:
-
Enzyme Activity: The pH, ionic strength, and presence of cofactors can dramatically affect the enzyme's catalytic efficiency.
-
Substrate Stability: The buffer helps maintain the integrity of the this compound substrate, preventing auto-hydrolysis which can lead to high background signals.[5]
-
Fluorescence Signal: The buffer components can influence the quantum yield of the released AMC, affecting the overall signal intensity.
-
Signal-to-Noise Ratio: A well-optimized buffer minimizes background fluorescence while maximizing the enzyme-dependent signal, leading to a higher signal-to-noise ratio.
Key Buffer Components and Their Effects
Optimizing the following buffer components is crucial for robust assay performance.
| Buffer Component | Typical Range | Effects on Assay Performance |
| Buffering Agent | 20-100 mM | Maintains a stable pH, which is critical for enzyme activity. Common buffers include Tris-HCl and HEPES.[6][7] |
| pH | 7.4 - 8.5 | The optimal pH is highly dependent on the specific enzyme being assayed. For many dipeptidyl peptidases, a slightly alkaline pH is optimal.[5][8] |
| Salt (e.g., NaCl) | 50-150 mM | Modulates the ionic strength of the buffer, which can influence enzyme conformation and activity.[6][7][9][10] |
| Detergents (e.g., Tween-20, Triton X-100, Brij-35) | 0.01% - 0.05% (v/v) | Can prevent aggregation of the enzyme and other proteins, and may enhance enzyme activity at concentrations near the critical micelle concentration (CMC).[7][9][11][12] However, high concentrations can be inhibitory.[13][14] |
| Metal Ions (e.g., CaCl₂, MgCl₂) | 1-10 mM | Some proteases require divalent cations as cofactors for optimal activity.[6][9][10] |
| Additives (e.g., BSA, EDTA) | 0.1% w/v (BSA), 1mM (EDTA) | Bovine Serum Albumin (BSA) can stabilize the enzyme.[9][10] Ethylenediaminetetraacetic acid (EDTA) can be included to chelate inhibitory metal ions, though it should be avoided if the enzyme requires divalent cations. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method to determine the optimal pH for your enzyme of interest using the this compound substrate.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
A series of buffers with varying pH values (e.g., Tris-HCl buffers from pH 7.0 to 9.0 in 0.2 unit increments)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme to a working concentration in each of the different pH buffers. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted enzyme in the corresponding pH buffer.
-
Include "no-enzyme" controls for each pH value to measure background fluorescence.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration typically in the range of 10-100 µM.[6]
-
-
Incubation and Measurement:
-
Data Analysis:
-
For each pH value, subtract the background fluorescence (from the "no-enzyme" control) from the enzyme-containing wells.
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction velocity against the pH to identify the optimal pH.
-
Protocol 2: Optimization of Buffer Additives
This protocol describes how to evaluate the effect of different additives like salts and detergents on enzyme activity.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
Optimal pH buffer determined from Protocol 1
-
Stock solutions of additives to be tested (e.g., 1 M NaCl, 1% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of buffers at the optimal pH containing different concentrations of the additive to be tested (e.g., NaCl concentrations ranging from 0 to 200 mM).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the enzyme to a working concentration in each of the prepared buffers.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the diluted enzyme in the corresponding buffer.
-
Include "no-enzyme" controls for each buffer condition.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the this compound substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature and measure fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each additive concentration after subtracting the background fluorescence.
-
Plot the reaction velocity against the additive concentration to determine the optimal concentration.
-
Visualizations
Caption: Mechanism of the this compound fluorogenic assay.
Caption: Experimental workflow for buffer optimization.
Caption: Impact of buffer components on assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Measuring Protease Activity in Bacterial Culture Supernatants with Gly-Gly-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular proteases secreted by bacteria play a crucial role in various physiological and pathological processes, including nutrient acquisition, biofilm formation, and virulence. The accurate measurement of protease activity in bacterial culture supernatants is therefore essential for understanding bacterial pathogenesis and for the development of novel anti-bacterial agents. This document provides a detailed protocol for the use of the fluorogenic substrate, Glycyl-Glycyl-7-amino-4-methylcoumarin (Gly-Gly-AMC), to measure total protease activity in the culture supernatants of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
The assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Gly-Gly) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. Upon proteolytic cleavage, the free AMC molecule is liberated, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the protease activity in the sample.[1]
Principle of the Assay
The core of this assay is the enzymatic hydrolysis of the this compound substrate by proteases present in the bacterial culture supernatant. The cleavage of the peptide-AMC bond releases the highly fluorescent AMC molecule. The rate of AMC release can be monitored in real-time using a fluorescence microplate reader, providing a sensitive and continuous measure of protease activity. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ranges
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 10 mM in DMSO | 10 - 100 µM | The optimal concentration should be determined empirically for each bacterial species and growth condition. A starting concentration of 50 µM is recommended.[3] |
| Bacterial Supernatant | - | Varies | The optimal volume of supernatant will depend on the level of protease activity. A titration is recommended to ensure the reaction rate is within the linear range of the instrument. |
| Assay Buffer | 1X | 1X | A common buffer is 50 mM Tris-HCl, pH 7.5 - 8.0. The optimal pH should be determined for the specific proteases of interest.[2] |
| DMSO | - | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Ensure the final concentration is consistent across all wells.[2] |
Table 2: Typical Instrument Settings for Fluorescence Detection
| Parameter | Wavelength/Setting | Notes |
| Excitation Wavelength | 360 - 380 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength | 440 - 460 nm | |
| Read Type | Kinetic | Allows for the measurement of the reaction rate over time. |
| Read Interval | 1 - 2 minutes | |
| Read Duration | 30 - 60 minutes | Ensure the reaction rate is linear during this period.[2] |
| Temperature | 25°C or 37°C | The optimal temperature should be determined based on the bacterial species and the proteases being studied.[2] |
Experimental Protocols
Preparation of Bacterial Culture Supernatant
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa, S. aureus) in an appropriate liquid medium and under conditions that promote protease secretion.
-
Harvesting: After the desired incubation period, transfer the bacterial culture to a centrifuge tube.
-
Centrifugation: Centrifuge the culture at a speed sufficient to pellet the bacterial cells (e.g., 5,000 - 10,000 x g) for 10-15 minutes at 4°C.[4][5]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.
-
Sterilization (Optional): To ensure the supernatant is cell-free, it can be filtered through a 0.22 µm syringe filter.
-
Storage: The supernatant can be used immediately or stored in aliquots at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.
Protease Activity Assay Protocol
This protocol is designed for a 96-well black microplate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store this solution in aliquots at -20°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final working concentration (e.g., 100 µM for a final assay concentration of 50 µM).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add a variable volume of the bacterial culture supernatant (e.g., 10-50 µL) to the wells. To determine the optimal volume, it is recommended to perform a serial dilution of the supernatant.
-
For the negative control wells, add the same volume of sterile culture medium or assay buffer instead of the supernatant.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well. The final volume in each well should be 100 µL.
-
Immediately mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.[2]
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the negative control (no supernatant) from the readings of the experimental wells.
-
Determine Reaction Rate: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Protease Activity Calculation: Protease activity can be expressed as the rate of change in fluorescence per unit of time per volume of supernatant (e.g., RFU/min/µL). For a more quantitative analysis, a standard curve can be generated using free AMC to convert RFU to the concentration of the product formed.
Mandatory Visualizations
Caption: Experimental workflow for measuring protease activity.
Caption: Principle of the fluorogenic protease assay.
References
Troubleshooting & Optimization
Technical Support Center: Gly-Gly-AMC Substrate
Welcome to the technical support center for Gly-Gly-AMC and other AMC-based fluorogenic substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing substrate degradation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind using this compound as a substrate?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of two glycine (B1666218) amino acids linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the AMC molecule's fluorescence is quenched by the attached peptide. When a protease cleaves the peptide bond, free AMC is released, which then fluoresces strongly upon excitation. The rate of this increase in fluorescence is directly proportional to the activity of the protease.[1][2][3]
Q2: What are the recommended excitation and emission wavelengths for the released AMC fluorophore?
A2: The free AMC fluorophore is typically excited at a wavelength between 340-380 nm, and its emission is measured at approximately 440-460 nm.[1][4][5][6][7] It is crucial to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.[8]
Q3: How should I store the lyophilized this compound substrate?
A3: Lyophilized this compound should be stored at -20°C or lower for long-term stability, with some suppliers suggesting it can be stable for four years or more at this temperature.[4][5]
Q4: What is the best way to prepare and store stock solutions of this compound?
A4: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[4][8] Once reconstituted, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] For short-term storage, -20°C is acceptable for about a month, while -80°C is recommended for up to six months.[9] Always protect the stock solution from light.[9]
Q5: What can cause high background fluorescence in my "no enzyme" control wells?
A5: High background fluorescence can be caused by several factors:
-
Substrate Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer.[5]
-
Contaminated Reagents: Buffers or water used in the assay may be contaminated with fluorescent substances or microbes.[5]
-
Autofluorescence of Test Compounds: If you are screening compounds, the compounds themselves may be inherently fluorescent.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Fluorescence
-
Possible Cause: Spontaneous degradation (autohydrolysis) of the this compound substrate.
-
Troubleshooting Steps:
-
Prepare Fresh Substrate: Always prepare fresh working solutions of the substrate for each experiment from a properly stored stock.[5]
-
Run a "Substrate Only" Control: Include a control well containing only the substrate and assay buffer to measure the rate of spontaneous AMC release.[5]
-
Optimize pH: The stability of the peptide linkage can be pH-dependent. Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability.
-
Issue 2: Inconsistent Results Between Replicates
-
Possible Cause: Inconsistent handling or storage of the substrate.
-
Troubleshooting Steps:
-
Proper Aliquoting: Aliquot the substrate stock solution upon reconstitution to minimize the number of freeze-thaw cycles.[5]
-
Light Protection: Protect the substrate from light at all stages of storage and handling, as AMC is light-sensitive.[9]
-
Consistent Pipetting: Ensure accurate and consistent pipetting of all reagents.
-
Issue 3: Apparent Enzyme Inhibition Not Confirmed by Other Methods
-
Possible Cause: The test compound is quenching the fluorescence of the released AMC.
-
Troubleshooting Steps:
-
Perform a Quenching Counter-Assay: This assay will determine if your compound absorbs light at the excitation or emission wavelengths of AMC.[1]
-
Data Correction: If quenching is observed, the data will need to be corrected for this effect.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection |
| Lyophilized Powder | -20°C | ≥ 4 years[4] | Recommended |
| Stock Solution (in DMSO) | -20°C | ~1 month[9] | Mandatory[9] |
| Stock Solution (in DMSO) | -80°C | ~6 months[9] | Mandatory[9] |
Table 2: Typical Excitation and Emission Wavelengths for AMC
| Fluorophore | Excitation Range (nm) | Emission Range (nm) |
| Free AMC | 340 - 380[4][5][6] | 440 - 460[1][4][5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Autohydrolysis
Objective: To determine the rate of spontaneous substrate degradation in the assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments.
-
Add the working solution to several wells of the 96-well plate.
-
Incubate the plate under the same conditions as your enzyme assay (e.g., temperature and time).
-
Measure the fluorescence at regular intervals using the appropriate excitation and emission wavelengths for AMC.
-
Plot the fluorescence intensity against time. A linear increase in fluorescence indicates the rate of autohydrolysis.
Visual Diagrams
Caption: Workflow for preventing this compound degradation.
Caption: Troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Mastering Your Gly-Gly-AMC Assay: A Guide to Selecting the Right Controls
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting and implementing the correct controls in Gly-Gly-AMC experiments. Accurate and reliable data from these fluorogenic protease assays depend on a well-designed experimental setup that includes a comprehensive set of controls to identify and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound assay?
A this compound assay is a fluorescence-based method used to measure the activity of certain proteases. This compound is a non-fluorescent peptide substrate that, when cleaved by a specific protease, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[1] The rate of increase in fluorescence is directly proportional to the protease's activity.[2] This type of assay is valuable for studying enzyme kinetics, screening for enzyme inhibitors, and characterizing protease activity in various biological samples.[3]
Q2: Why are controls so critical in a this compound experiment?
Controls are essential to validate the assay's results by ruling out alternative explanations for changes in fluorescence.[4] They help to identify and quantify background signals and potential interference from components of the reaction mixture. Without proper controls, it is impossible to determine if the observed fluorescence signal is a true measure of enzyme activity. Common issues that controls can help identify include substrate instability (autohydrolysis), intrinsic fluorescence of test compounds, and fluorescence quenching.[2][5]
Q3: What are the minimum controls I should include in my experiment?
At a minimum, every this compound experiment should include:
-
No-Enzyme Control: To measure background fluorescence and substrate autohydrolysis.[6][7]
-
No-Substrate Control: To assess the intrinsic fluorescence of the enzyme preparation.[6]
-
Positive Control: To confirm that the enzyme is active and the assay is performing as expected.[8][9][10]
Q4: My "no-enzyme" control shows a high background signal. What could be the cause?
High background fluorescence in the absence of your enzyme can be due to a few factors:
-
Substrate Autohydrolysis: The this compound substrate may be degrading spontaneously over time. It is recommended to prepare fresh substrate solutions for each experiment.[4]
-
Contaminated Reagents: The assay buffer or other reagents might be contaminated with proteases or fluorescent compounds.[4][5] Using high-purity reagents and maintaining aseptic techniques can help mitigate this.
-
Plate Autofluorescence: The microplate itself can contribute to the background signal. Using black, opaque microplates is recommended for fluorescence assays to minimize this effect.[5]
Q5: I am screening for inhibitors and see a decrease in fluorescence. How do I know it's true inhibition?
A decrease in fluorescence can indicate enzyme inhibition, but it can also be an artifact caused by the test compound. To differentiate, you should include additional controls:
-
Compound Autofluorescence Control: The test compound itself might be fluorescent at the excitation and emission wavelengths of AMC, leading to a false interpretation of the results.[2]
-
Fluorescence Quenching Control: The compound may absorb the excitation or emission light, a phenomenon known as the inner filter effect, which artificially reduces the detected fluorescence and can mimic inhibition.[2]
Experimental Controls for this compound Assays
Proper experimental design with a comprehensive set of controls is paramount for generating reliable data. The following table summarizes the essential controls, their purpose, and the interpretation of potential outcomes.
| Control | Components | Purpose | Expected Outcome | Troubleshooting for Unexpected Outcomes |
| Complete Reaction | Enzyme + Substrate + Buffer | To measure the total enzyme activity. | Linear increase in fluorescence over time. | If the rate is too fast or too slow, optimize enzyme and substrate concentrations.[5] |
| No-Enzyme Control | Substrate + Buffer | To measure background fluorescence and substrate autohydrolysis.[6][7] | Low, stable fluorescence signal. | An increasing signal suggests substrate degradation or buffer contamination. Prepare fresh reagents. |
| No-Substrate Control | Enzyme + Buffer | To measure the intrinsic fluorescence of the enzyme preparation.[6] | Low, stable fluorescence signal. | A high signal may indicate a contaminated or impure enzyme preparation. |
| Positive Control (with known active enzyme) | Known Active Enzyme + Substrate + Buffer | To confirm assay components and conditions are suitable for enzyme activity.[8][9][10] | Robust, linear increase in fluorescence. | No signal suggests a problem with the substrate, buffer, or instrument settings. |
| Positive Control Inhibitor | Enzyme + Substrate + Buffer + Known Inhibitor | To validate the assay's ability to detect inhibition. | Significantly reduced fluorescence signal compared to the complete reaction. | No change in signal may indicate an issue with the inhibitor's activity or concentration. |
| Compound Autofluorescence Control (for inhibitor screening) | Test Compound + Buffer (No Enzyme or Substrate) | To measure the intrinsic fluorescence of the test compound.[2] | Low, stable fluorescence signal. | A high signal indicates the compound is autofluorescent and will interfere with the assay. |
| Compound Quenching Control (for inhibitor screening) | Test Compound + Free AMC + Buffer | To determine if the test compound quenches the fluorescence of free AMC.[2] | Fluorescence signal should be comparable to a control with only free AMC and buffer. | A lower signal indicates the compound is a quencher and may produce false positive inhibition results. |
Experimental Workflow and Methodologies
A logical workflow is crucial for obtaining reproducible results. The following diagram illustrates a typical experimental workflow for a this compound assay, incorporating the necessary controls.
Detailed Protocol for a Standard this compound Assay
This protocol provides a general framework. Concentrations and incubation times should be optimized for the specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer. The optimal concentration should be determined through an enzyme titration experiment.
-
-
Assay Procedure:
-
In a black, 96-well microplate, add the components for each control and experimental well as detailed in the table above.
-
If screening for inhibitors, add the test compounds and pre-incubate with the enzyme for a set period (e.g., 15 minutes) at the desired temperature.
-
Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration is typically in the range of 10-100 µM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with excitation at approximately 360-380 nm and emission at 440-460 nm.[7]
-
-
Data Analysis:
-
For each time point, subtract the fluorescence reading of the "no-enzyme" control from all other readings.
-
Plot the background-subtracted fluorescence versus time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve.
-
Troubleshooting with Controls: A Logical Approach
The results from your control experiments can guide your troubleshooting efforts. The following decision tree illustrates how to interpret control data to diagnose common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Dealing with signal quenching in Gly-Gly-AMC-based assays.
Welcome to the technical support center for Gly-Gly-AMC-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding signal quenching and other common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound-based assay?
A1: A this compound assay is a type of fluorogenic assay used to measure the activity of certain proteases. The substrate consists of the dipeptide Glycyl-glycine (Gly-Gly) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the fluorescence of the AMC molecule is quenched by the attached peptide.[1][2] When a protease cleaves the amide bond between the peptide and AMC, the free AMC is released, resulting in a significant increase in fluorescence upon excitation.[3][4] The rate of this fluorescence increase is directly proportional to the activity of the protease.
Q2: What are the typical excitation and emission wavelengths for free AMC?
A2: The free AMC fluorophore is typically excited at a wavelength between 360-380 nm, and its emission is measured in the range of 440-460 nm.[3][5] It is crucial to use the correct filter settings on your fluorescence plate reader to ensure optimal signal detection.
Q3: What are the primary causes of signal quenching in this compound assays?
A3: Signal quenching in this compound assays can lead to an underestimation of enzyme activity and produce false negatives in inhibitor screening. The primary causes include:
-
Inner Filter Effect (IFE): This occurs when components in the assay mixture absorb the excitation or emission light, reducing the fluorescence signal that reaches the detector.[5][6][7][8][9]
-
Compound Quenching: Test compounds can directly interact with the excited state of AMC and cause non-radiative decay, thus "quenching" the fluorescence.
-
Compound Autofluorescence: A test compound may be fluorescent at the same wavelengths used to detect AMC, leading to high background and masking of the true signal.[3]
-
Substrate or Product Instability: The this compound substrate can undergo auto-hydrolysis, leading to high background fluorescence.[5] Conversely, the fluorescent product (AMC) can be unstable under certain conditions.
-
Compound Aggregation: Some compounds can form aggregates that may interfere with the assay by sequestering the substrate or enzyme, or by scattering light.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.
| Potential Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | Prepare fresh substrate solution for each experiment. Avoid multiple freeze-thaw cycles and prolonged storage of diluted substrate. Run a "substrate only" control to measure the rate of non-enzymatic AMC release.[5] |
| Contaminated Reagents | Use high-purity water and reagents. Filter-sterilize buffers to remove any potential microbial contamination that could contain proteases.[5] |
| Compound Autofluorescence | Perform an autofluorescence counter-assay by incubating the test compound in the assay buffer without the enzyme or substrate.[3] If the compound is fluorescent, subtract its signal from the experimental wells. |
| Well/Plate Autofluorescence | Use black, opaque-bottom microplates designed for fluorescence assays to minimize background from the plate itself. |
Issue 2: Low or No Signal
A lack of signal can indicate a problem with one or more assay components.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test its activity with a known positive control substrate.[5] |
| Sub-optimal Assay Conditions | Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[5] |
| Incorrect Instrument Settings | Confirm that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Ex: ~380 nm, Em: ~460 nm).[10] |
| Presence of Inhibitors | Ensure that your sample or buffers do not contain known inhibitors of your enzyme. |
Issue 3: Non-linear Reaction Progress Curves
The initial phase of the reaction should be linear. Non-linearity can indicate several issues.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | If the enzyme concentration is too high, the substrate is consumed too quickly. Reduce the enzyme concentration to ensure you are measuring the initial velocity (typically <10-15% substrate consumption).[11] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like BSA or glycerol (B35011) to the buffer, or shorten the reaction time.[11] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze only the initial, linear phase of the reaction to determine the rate.[11] |
| Inner Filter Effect (IFE) | As the fluorescent product (AMC) accumulates, it can contribute to IFE.[11] Use a lower substrate concentration or dilute the sample. It is recommended to keep the total absorbance of the sample below 0.1 at the excitation wavelength to minimize IFE.[5] |
Experimental Protocols & Visualizations
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a black 96-well or 384-well plate, add the diluted compound to the wells.
-
Include control wells containing only assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay (e.g., Ex: 380 nm, Em: 460 nm).[3]
-
Interpretation: If the fluorescence intensity in the compound-containing wells is significantly higher than the blank, the compound is autofluorescent. This background signal should be subtracted from the enzyme activity measurements.
Protocol 2: Quenching Counter-Assay
This assay determines if a test compound quenches the fluorescence of free AMC, which can mimic enzyme inhibition.
Methodology:
-
Prepare a solution of free AMC in assay buffer at a concentration that produces a strong signal (e.g., corresponding to 10-20% substrate turnover).
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching.[3]
Understanding the Inner Filter Effect (IFE)
The Inner Filter Effect is a significant source of error in fluorescence assays and is distinct from quenching.[6] It arises from the absorption of light by components in the sample.
-
Primary IFE: Occurs when a substance in the sample absorbs the excitation light, reducing the amount of light that reaches the fluorophore (AMC). This leads to decreased fluorescence emission.[6][7]
-
Secondary IFE: Occurs when a substance in the sample absorbs the light emitted by the fluorophore before it can reach the detector.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. srs.tcu.edu [srs.tcu.edu]
- 8. static.horiba.com [static.horiba.com]
- 9. v-autos.com [v-autos.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Gly-Gly-AMC Protease Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Gly-Gly-AMC protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound protease assay?
A1: The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate consists of the dipeptide Glycyl-glycine (Gly-Gly) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. When a protease cleaves the peptide bond between the Gly-Gly sequence and AMC, the free AMC is released, which then fluoresces strongly upon excitation. The rate of increase in fluorescence is directly proportional to the protease activity.[1][2]
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
A2: The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the optimal emission wavelength is between 440-460 nm.[3][4][5] It is highly recommended to confirm the optimal settings for your specific fluorescence plate reader or spectrofluorometer.
Q3: How should I prepare and store the this compound substrate?
A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light.[5][6] For use, a stock solution is typically prepared in a solvent like Dimethyl Sulfoxide (B87167) (DMSO). It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][6] Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Q4: Why is a standard curve with free AMC necessary?
A4: A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by the plate reader into the actual amount of product (cleaved AMC) generated in your assay.[4] This allows for the quantitative determination of enzyme activity.
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No-Enzyme" Control Wells
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.
| Possible Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis.[4][7][8] |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which can contain proteases. Filter-sterilize buffers if necessary.[4][7][8] |
| Compound Autofluorescence (in inhibitor screening) | If test compounds are fluorescent at the assay's wavelengths, this can lead to a high background. Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from the experimental wells.[2][8] |
Issue 2: Low or No Signal (No significant increase in fluorescence)
A lack of signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Handle enzymes on ice unless otherwise specified. Run a positive control with a known active enzyme to confirm assay setup.[7][8] |
| Suboptimal Assay Conditions | The pH, temperature, or ionic strength of your assay buffer may not be optimal for your enzyme's activity. Consult the literature for the recommended buffer conditions for your specific protease.[7] |
| Incorrect Enzyme or Substrate Concentration | The enzyme concentration may be too low, or the substrate concentration could be far below the Michaelis constant (Km), leading to a slow reaction rate. Perform a titration of both the enzyme and substrate to determine their optimal concentrations. A good starting point for the substrate concentration is at or near the Km value.[4][7] |
| Presence of Inhibitors | Your sample may contain endogenous protease inhibitors. Include a positive control with a known amount of purified enzyme in the same sample matrix to test for inhibition.[4] |
Issue 3: Non-Linear Reaction Progress Curves (Signal plateaus quickly)
A non-linear reaction rate can complicate data analysis and indicate an issue with the assay conditions.
| Possible Cause | Recommended Solution |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be rapidly consumed. Reduce the enzyme concentration to ensure the reaction rate remains linear for the duration of the measurement.[7] |
| Enzyme Instability | The enzyme may not be stable under the assay conditions for the entire experiment. Try reducing the incubation time or adding stabilizing agents like Bovine Serum Albumin (BSA) or glycerol (B35011) to the buffer.[7][8] |
| Product Inhibition | The product of the reaction (cleaved peptide or AMC) may be inhibiting the enzyme. Analyze only the initial linear phase of the reaction to determine the initial velocity (V₀).[8] |
| Inner Filter Effect | At high concentrations, the fluorescent product (AMC) can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. Diluting the sample or using a lower substrate concentration can mitigate this effect.[8] |
Experimental Protocols
General Protease Activity Assay
This protocol provides a general method for measuring protease activity using this compound.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20)[9]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate[7]
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect the stock solution from light and store it at -20°C. Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.[6][9]
-
Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear rate of fluorescence increase.[9]
-
Assay Setup:
-
Fluorescence Measurement:
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). This rate is proportional to the enzyme activity.[9]
Protease Inhibitor Screening Assay
This protocol can be used to screen for potential inhibitors of a target protease.
Materials:
-
Same as the general protease activity assay
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.[9]
-
Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.[9]
-
Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[9]
-
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the working substrate solution. The substrate concentration should ideally be close to the Km value.[9]
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence as described in the general activity assay.[9]
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.[9]
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: General experimental workflow for this compound protease assays.
References
Validation & Comparative
A Head-to-Head Comparison: Gly-Gly-AMC Fluorogenic Assay versus Casein Zymography for Protease Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protease activity is paramount. This guide provides a comprehensive comparison of two widely used methods: the Gly-Gly-AMC fluorogenic peptide substrate assay and the traditional casein zymography. We delve into their principles, performance, and protocols, offering supporting data to guide your experimental choices.
Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. Consequently, robust and reliable methods for their detection are crucial. This guide compares a sensitive, high-throughput fluorogenic assay using the substrate this compound against the established, gel-based casein zymography technique.
At a Glance: Key Performance Differences
| Feature | This compound Assay | Casein Zymography |
| Principle | Cleavage of a fluorogenic peptide substrate (this compound) by a protease, releasing a fluorescent signal. | Electrophoretic separation of proteases in a polyacrylamide gel containing casein, followed by in-gel digestion of the casein substrate. |
| Detection | Measurement of fluorescence intensity over time. | Visualization of clear bands of casein degradation against a stained background. |
| Sensitivity | High; capable of detecting low levels of protease activity. | Generally considered sensitive, with improved protocols increasing sensitivity significantly.[1][2] |
| Specificity | Specific to proteases that can cleave the Gly-Gly dipeptide linkage. Primarily used for certain bacterial proteases and can be a substrate for some trypsin-like enzymes.[3] | Broad; casein is a general substrate for a wide range of proteases, including calpains and certain matrix metalloproteinases (MMPs).[4][5] |
| Throughput | High; amenable to 96-well or higher-density plate formats for screening large numbers of samples. | Low; a multi-step, gel-based method that is labor-intensive and not easily automated. |
| Quantification | Quantitative; provides kinetic data on enzyme activity. | Semi-quantitative; band intensity can be measured, but it is less precise than fluorometric assays. |
| Time to Result | Rapid; results can be obtained in under an hour. | Time-consuming; typically requires several hours to a full day to complete.[1] |
| Molecular Weight Information | No | Yes; provides an estimation of the molecular weight of the active protease. |
Visualizing the Workflow
To better understand the practical differences between these two techniques, the following diagrams illustrate their respective experimental workflows.
Experimental Protocols
This compound Protease Assay Protocol
This protocol provides a general framework for a 96-well plate-based fluorogenic protease assay.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific protease)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a working solution by diluting the stock in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Preparation: Dilute the protease to the desired concentration in ice-cold Assay Buffer.
-
Assay Setup: To each well of the microplate, add your test compounds or vehicle control. Then, add the diluted enzyme solution to all wells except the "no enzyme" control wells (add Assay Buffer instead).
-
Reaction Initiation: Initiate the reaction by adding the this compound working solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Determine the rate of reaction by calculating the change in fluorescence intensity over time. This rate is directly proportional to the protease activity.
Casein Zymography Protocol
This protocol outlines the key steps for performing casein zymography.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Casein solution (to be incorporated into the resolving gel)
-
Ammonium persulfate (APS) and TEMED
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturation buffer (e.g., Tris-HCl with Triton X-100)
-
Incubation/Development buffer (e.g., Tris-HCl with CaCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol/acetic acid/water mixture)
Procedure:
-
Gel Preparation: Prepare a polyacrylamide resolving gel containing casein (typically 0.1% w/v). Overlay with a standard stacking gel.
-
Sample Preparation and Loading: Mix protein samples with a non-reducing sample buffer. Do not heat the samples. Load the samples onto the gel.
-
Electrophoresis: Perform electrophoresis under denaturing (SDS) but non-reducing conditions at a constant voltage until the dye front reaches the bottom of the gel. It is advisable to run the gel at a low temperature (e.g., 4°C) to prevent protease autodegradation.
-
Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove the SDS and allow the proteases to renature. This step is typically performed for 30-60 minutes with one or two changes of buffer.
-
Incubation: Equilibrate the gel briefly in an incubation buffer, and then incubate it in fresh incubation buffer for several hours to overnight at a temperature optimal for the protease of interest (e.g., 37°C). This allows the renatured proteases to digest the casein in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for at least one hour. Then, destain the gel until clear bands appear against a blue background. These clear bands indicate regions of caseinolysis by the proteases.
-
Analysis: The gel can be photographed or scanned for documentation. The molecular weight of the proteases can be estimated by running a pre-stained protein ladder in parallel. The intensity of the clear bands provides a semi-quantitative measure of protease activity.
Concluding Remarks
The choice between the this compound assay and casein zymography is contingent on the specific research question and experimental requirements. The this compound assay excels in high-throughput screening applications where quantitative kinetic data for a specific protease activity is desired. Its speed and amenability to automation make it ideal for drug discovery and inhibitor profiling.
In contrast, casein zymography is a powerful tool for identifying the presence and approximate molecular weight of unknown proteases with broad substrate specificity in complex biological samples. While it is more labor-intensive and less quantitative, it provides valuable information that a single-substrate fluorogenic assay cannot.
For a comprehensive understanding of protease activity, these two methods can be complementary. Zymography can be used for initial identification and characterization, while a fluorogenic assay like the this compound method can be employed for subsequent detailed kinetic analysis and high-throughput screening.
References
- 1. Serine Protease Zymography: Low-Cost, Rapid, and Highly Sensitive RAMA Casein Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Casein Zymography: A Rapid and Robust Methodology for Detecting Calpain Protease Activity in Meat Product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorogenic Protease Substrates: A Comparative Analysis of Gly-Gly-AMC and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate fluorogenic substrate is a critical determinant of experimental success. This guide provides an objective comparison of the commonly used substrate, Gly-Gly-AMC, with other fluorogenic alternatives. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols to facilitate your own comparative studies.
Introduction to Fluorogenic Protease Substrates
Fluorogenic protease substrates are essential tools for quantifying enzyme activity. These molecules consist of a peptide sequence recognized by a specific protease, linked to a fluorophore. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage of the peptide bond by a protease, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This emitted light can be measured over time to determine the rate of the enzymatic reaction.
This compound is a simple dipeptide substrate linked to 7-amino-4-methylcoumarin (B1665955) (AMC). It is often used as a general substrate for assessing the activity of various proteases, particularly those with broad specificity or for screening purposes. However, for more specific and sensitive applications, a range of alternative substrates have been developed, featuring different peptide sequences and more advanced fluorophores.
Performance Comparison of Fluorogenic Substrates
The performance of a fluorogenic substrate is primarily evaluated based on its kinetic parameters: the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic efficiency (k_cat/K_m). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat/K_m reflects greater catalytic efficiency.
The choice of fluorophore also significantly impacts assay sensitivity. While AMC is widely used, newer fluorophores such as 7-amino-4-trifluoromethylcoumarin (AFC), 7-amino-4-carbamoylmethylcoumarin (ACC), and Rhodamine 110 offer improved photophysical properties, including higher quantum yields and longer emission wavelengths, which can lead to enhanced sensitivity and reduced background interference.
| Substrate | Peptide Sequence | Fluorophore | Target Protease (Example) | K_m (µM) | V_max (relative) | k_cat/K_m (M⁻¹s⁻¹) | Key Features |
| This compound | Gly-Gly | AMC | General/Broad Specificity Proteases | Variable | Variable | Variable | General purpose, cost-effective. |
| Z-Gly-Gly-Arg-AMC | Z-Gly-Gly-Arg | AMC | Thrombin | ~25 | - | - | Increased specificity for trypsin-like proteases. |
| Ac-Phe-Arg-AMC | Ac-Phe-Arg | AMC | Cathepsin B, L | ~200 | - | - | Substrate for certain cathepsins. |
| Boc-Gln-Ala-Arg-AMC | Boc-Gln-Ala-Arg | AMC | Trypsin | ~74 | - | 1.1 x 10⁵ | Sensitive substrate for trypsin and related enzymes. |
| Substrate with ACC | Variable | ACC | Variable | Similar to AMC counterpart | ~3x higher fluorescence yield than AMC | Potentially higher | Increased sensitivity due to higher quantum yield. |
| Substrate with Rhod 110 | Variable | Rhodamine 110 | Variable | Variable | 50-300x more sensitive than AMC | Significantly higher | High sensitivity, longer excitation/emission wavelengths reduce background. |
Experimental Protocols
To obtain reliable comparative data for different fluorogenic protease substrates, it is essential to perform experiments under standardized conditions. Below is a detailed protocol for determining the kinetic parameters (K_m and V_max) of a protease with various substrates.
Materials
-
Purified protease of interest
-
Fluorogenic substrates (e.g., this compound and alternatives)
-
Assay Buffer (optimized for the protease of interest, e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
DMSO for dissolving substrates
-
Calibrated pipettes
Procedure
-
Substrate Preparation:
-
Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO.
-
Create a series of dilutions of each substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected K_m.
-
-
Enzyme Preparation:
-
Dilute the purified protease in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add 50 µL of the diluted substrate solutions in triplicate.
-
Include wells with Assay Buffer only (no substrate) as a control for background fluorescence.
-
Include wells with substrate but no enzyme as a control for substrate auto-hydrolysis.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well containing the substrate. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes. Use the optimal excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = ~360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically done by calculating the slope of the initial linear phase and is expressed in relative fluorescence units (RFU) per minute.
-
To convert V₀ from RFU/min to moles/min, a standard curve of the free fluorophore (e.g., AMC) must be generated.
-
Plot the calculated V₀ values against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the K_m and V_max values.
-
Visualizing Key Concepts
To further aid in the understanding of the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of protease activity detection using a fluorogenic substrate.
Caption: A typical workflow for the comparative kinetic analysis of different fluorogenic protease substrates.
A Researcher's Guide to Alternative Substrates for Measuring Staphylococcus aureus Protease Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Staphylococcus aureus protease activity is crucial for understanding its role in pathogenesis and for the development of novel therapeutics. This guide provides a comparative overview of alternative substrates, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Staphylococcus aureus secretes a formidable arsenal (B13267) of proteases that contribute significantly to its virulence. These enzymes are broadly classified into three main families: metalloproteases (e.g., Aureolysin), serine proteases (e.g., V8 protease [SspA] and Spl proteases), and cysteine proteases (e.g., Staphopains A and B).[1][2] The coordinated action of these proteases, often in a proteolytic cascade, facilitates tissue invasion, evasion of the host immune system, and nutrient acquisition.[1][2][3][4] Therefore, the ability to specifically and sensitively measure the activity of these proteases is paramount.
This guide explores a range of synthetic and protein-based substrates that offer alternatives to traditional, less specific methods. We will delve into chromogenic, fluorescent, and Förster Resonance Energy Transfer (FRET) substrates, as well as quenched fluorescent protein substrates, providing a comprehensive comparison to inform your experimental design.
Comparison of Alternative Substrates for S. aureus Protease Activity
The selection of an appropriate substrate depends on the specific protease of interest, the required sensitivity, and the experimental setup. The following table summarizes key characteristics of various alternative substrates.
| Substrate Type | S. aureus Protease Target | Substrate Example (Sequence) | Kinetic Parameters | Advantages | Disadvantages |
| Chromogenic | Staphopain B (SspB) | Bz-Pro-Phe-Arg-pNA | Data not readily available in comparative format | Simple, colorimetric readout; suitable for endpoint assays. | Lower sensitivity compared to fluorescent methods. |
| Fluorescent | Trypsin-like proteases | Boc-Val-Pro-Arg-AMC | Km: 25 µM, kcat: 89 s⁻¹ (for α-thrombin-staphylocoagulase complex)[1][2][3][4][5] | High sensitivity; continuous monitoring of activity.[6] | Potential for background fluorescence from other sample components. |
| Staphopain A (ScpA) | Ac-LVLGA-ACC | kcat/Km: 1.2 x 10⁵ M⁻¹s⁻¹ | High specificity and sensitivity. | Requires specific synthesis of the peptide sequence. | |
| Staphopain B (SspB) | Ac-LAFGA-ACC | kcat/Km: 2.1 x 10⁵ M⁻¹s⁻¹ | High specificity and sensitivity. | Requires specific synthesis of the peptide sequence. | |
| Staphopain C | Ac-LVFGA-ACC | kcat/Km: 8.9 x 10⁴ M⁻¹s⁻¹ | High specificity and sensitivity. | Requires specific synthesis of the peptide sequence. | |
| FRET | General Proteases | FRET-peptide with donor/acceptor pair | Km and kcat are highly dependent on the peptide sequence and the FRET pair used. | High sensitivity; ratiometric measurement can reduce background interference. | Can be expensive; requires careful selection of FRET pair and peptide sequence. |
| Protein-based | General Proteases (e.g., Aureolysin, Staphopains) | DQ™ Gelatin | Quantitative kinetic data not typically presented as Km and Vmax. Activity is proportional to the increase in fluorescence. | Broad-spectrum substrate for various proteases; useful for detecting overall proteolytic activity. | Not specific for a single protease; difficult to compare between different enzymes. |
The Staphylococcal Proteolytic Cascade
S. aureus employs a sophisticated proteolytic cascade to activate some of its key proteases extracellularly. This cascade is initiated by the autocatalytic activation of the metalloprotease Aureolysin (Aur). Mature Aureolysin then cleaves the pro-peptide of the V8 serine protease (SspA), leading to its activation. Finally, active SspA processes the zymogen of the cysteine protease Staphopain B (SspB), completing the cascade.[1][2][3][4] Understanding this pathway is critical for interpreting protease activity data and for identifying key therapeutic targets.
Figure 1. Activation cascade of major S. aureus extracellular proteases.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key protease assays.
General Protease Activity Assay using a Fluorescent Peptide-AMC Substrate
This protocol provides a framework for measuring the activity of a purified protease or a protease in a complex biological sample using a 7-amino-4-methylcoumarin (B1665955) (AMC)-conjugated peptide substrate.[6]
Materials:
-
Purified protease or biological sample containing the protease of interest.
-
AMC-conjugated peptide substrate specific for the target protease (e.g., Boc-Val-Pro-Arg-AMC for trypsin-like proteases).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35).
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
AMC standard solution for calibration.
Procedure:
-
Prepare a stock solution of the AMC-substrate in a suitable solvent like DMSO.
-
Dilute the protease sample and the substrate to their final desired concentrations in pre-warmed Assay Buffer.
-
In a 96-well plate, add the diluted protease solution to each well.
-
To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
Include appropriate controls: a no-enzyme control (substrate only) to determine background fluorescence, and a no-substrate control (enzyme only).
-
Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protease Activity Assay using DQ™ Gelatin
This protocol describes a general method for detecting protease activity using a quenched fluorescent protein substrate.
Materials:
-
DQ™ Gelatin from a commercial supplier.
-
Protease sample (e.g., culture supernatant of S. aureus).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij 35).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation/Emission ~495/515 nm).
Procedure:
-
Prepare a working solution of DQ™ Gelatin in the reaction buffer at the desired final concentration (e.g., 25 µg/mL).
-
Add your protease sample to the wells of the 96-well plate.
-
Add the DQ™ Gelatin working solution to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for your protease (e.g., 37°C), protected from light.
-
Measure fluorescence intensity at various time points or as an endpoint reading.
-
Include a no-enzyme control to measure background fluorescence.
-
The increase in fluorescence is proportional to the protease activity.
Experimental Workflow for Substrate Screening
The following diagram illustrates a general workflow for screening and characterizing new substrates for a specific S. aureus protease.
Figure 2. A generalized workflow for identifying and characterizing novel protease substrates.
Conclusion
The diverse array of alternative substrates available for measuring Staphylococcus aureus protease activity provides researchers with powerful tools to investigate the roles of these critical virulence factors. Fluorescent and FRET-based substrates offer high sensitivity and the ability to perform kinetic measurements in real-time, making them ideal for inhibitor screening and detailed enzymatic characterization. Chromogenic substrates, while less sensitive, provide a simple and cost-effective option for endpoint assays. Protein-based substrates like DQ-gelatin are valuable for assessing overall proteolytic activity.
The choice of substrate should be guided by the specific research question, the protease of interest, and the available instrumentation. By carefully considering the advantages and limitations of each substrate type and by employing the detailed protocols provided in this guide, researchers can obtain accurate and reproducible data to advance our understanding of S. aureus pathogenesis and to accelerate the development of new anti-staphylococcal therapies.
References
- 1. Frontiers | Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Aureolysin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid autocatalytic activation of the M4 metalloprotease aureolysin is controlled by a conserved N-terminal fungalysin-thermolysin-propeptide domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Impact of Secreted Proteases on Hypervirulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protease Activity: A Comparative Guide to the Gly-Gly-AMC Assay with a Known Inhibitor
This guide provides a comprehensive overview of the validation of a protease assay using the fluorogenic substrate Gly-Gly-AMC and a known protease inhibitor. The principles and protocols detailed here are broadly applicable to similar fluorogenic protease assays and are presented to guide researchers, scientists, and drug development professionals in establishing robust and reliable enzyme activity assays.
The this compound assay is a valuable tool for measuring the activity of certain proteases. The substrate, this compound, consists of two glycine (B1666218) residues linked to a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide bond by a protease, the AMC molecule is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity.
Validation of this assay with a known inhibitor is a critical step to ensure its specificity and reliability. This process typically involves measuring the inhibition of protease activity in the presence of varying concentrations of a specific inhibitor. The data generated can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
The Ubiquitin-Proteasome System: A Key Target for Protease Inhibition
A primary system for intracellular protein degradation in eukaryotic cells is the ubiquitin-proteasome pathway (UPP).[1][2][3][4] This pathway plays a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2][4] The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway.[1][2][5] It recognizes and degrades proteins that have been tagged with a polyubiquitin (B1169507) chain.[1][2][3][5]
The proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing or PGPH-like) activity.[6] These activities are associated with different active sites within the proteasome's catalytic core. Fluorogenic substrates with specific peptide sequences are used to measure each of these activities. For instance, Suc-LLVY-AMC is commonly used to measure the chymotrypsin-like activity of the proteasome.[6][7]
Given the central role of the proteasome in cellular function, its inhibition has emerged as a significant therapeutic strategy, particularly in the treatment of cancer. Known proteasome inhibitors, such as MG-132 and Bortezomib (Velcade®), are invaluable tools for validating proteasome activity assays.
Performance Comparison with a Known Proteasome Inhibitor
To validate the this compound assay, a known protease inhibitor with specificity for the target enzyme should be used. In the context of the proteasome, MG-132 is a potent, reversible, and cell-permeable proteasome inhibitor that primarily inhibits the chymotrypsin-like activity.
The following table summarizes the expected results from an experiment designed to validate a proteasome activity assay using a fluorogenic substrate and the inhibitor MG-132.
| Inhibitor Concentration (nM) | Proteasome Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 10 | 55 | ± 3.5 |
| 100 | 15 | ± 2.1 |
| 1000 | 5 | ± 1.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary depending on the specific experimental conditions, including the source of the proteasome, substrate concentration, and buffer composition.
Experimental Protocol: Validation of Proteasome Activity Assay
This protocol outlines the steps for validating a proteasome activity assay using a fluorogenic substrate and a known proteasome inhibitor.
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG-132)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the proteasome inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.
-
Dilute the purified proteasome in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Add a fixed volume of the diluted proteasome to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measurement of Fluorescence:
-
Data Analysis:
-
Determine the rate of the reaction (increase in fluorescence per unit of time) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of proteasome activity against the inhibitor concentration (log scale).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
The validation of a this compound assay, or any similar fluorogenic protease assay, with a known inhibitor is essential for ensuring the accuracy and specificity of the experimental results. By following a systematic protocol and carefully analyzing the data, researchers can confidently use these assays for a wide range of applications, including high-throughput screening of potential drug candidates and fundamental studies of enzyme function. The use of well-characterized inhibitors, such as MG-132 for the proteasome, provides a robust framework for this validation process.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.novusbio.com [resources.novusbio.com]
A Head-to-Head Comparison of Fluorogenic Substrates: AMC, AFC, and Rhodamine 110
A Guide for Researchers in Drug Discovery and Enzyme Analysis
In the realm of high-throughput screening and sensitive enzyme activity assays, the choice of a fluorogenic substrate is paramount to achieving robust and reliable data. This guide provides an in-depth comparison of three widely used fluorophores—7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and Rhodamine 110—when used as leaving groups in enzyme substrates. We will delve into their key photophysical properties, compare their relative sensitivities in enzymatic assays, and provide detailed experimental protocols for their use.
At a Glance: Photophysical and Performance Characteristics
The sensitivity of an enzyme assay employing a fluorogenic substrate is intrinsically linked to the photophysical properties of the liberated fluorophore. A brighter fluorophore, characterized by a high extinction coefficient and quantum yield, will generate a stronger signal upon enzymatic cleavage, leading to enhanced sensitivity.
| Property | AMC (7-Amino-4-methylcoumarin) | AFC (7-Amino-4-trifluoromethylcoumarin) | Rhodamine 110 |
| Excitation Max (nm) | ~341-354 | ~376-400 | ~496-500 |
| Emission Max (nm) | ~440-441 | ~482-505 | ~520-522 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~19,000 (for AMCA derivative)[1] | Not explicitly found | ~80,000[2] |
| Quantum Yield (Φ) | ~0.5 (in Ethanol)[3] | 0.53[3] | Not explicitly found, but generally high and stable |
| Relative Sensitivity | Good | Moderate | Excellent (reported to be 50-300 fold more sensitive than AMC for serine proteases)[2] |
| Key Advantages | Good quantum yield, widely used. | Red-shifted spectra compared to AMC, reducing background from autofluorescence. | High extinction coefficient, long wavelength emission, excellent photostability, and pH insensitivity.[2] |
| Key Disadvantages | Shorter wavelength emission can overlap with biological autofluorescence. |
Sensitivity Showdown: Why Rhodamine 110 Often Comes Out on Top
Experimental evidence consistently points to Rhodamine 110-based substrates offering superior sensitivity compared to their AMC and AFC counterparts. This enhanced performance can be attributed to several factors:
-
Higher Molar Extinction Coefficient: Rhodamine 110 absorbs significantly more light at its excitation wavelength than AMC, leading to a greater potential for fluorescence emission.[2]
-
Longer Wavelength Emission: The emission maximum of Rhodamine 110 in the green region of the spectrum (~520 nm) is well separated from the blue autofluorescence often encountered in biological samples and test compounds. In contrast, the blue fluorescence of AMC (~440 nm) is more prone to interference from these sources, which can lead to lower signal-to-noise ratios. Initial caspase fluorogenic substrates based on coumarin (B35378) dyes like AMC and AFC have been noted for their lower assay sensitivity due to their shorter emission wavelengths and higher autofluorescent background.[4]
-
Photostability and pH Insensitivity: Rhodamine 110 is known for its excellent photostability and its fluorescence is largely unaffected by pH changes within a broad physiological range, contributing to more stable and reproducible assay results.
One study directly reported that a bis-amide Rhodamine 110-based substrate for serine proteases was 50- to 300-fold more sensitive than the analogous AMC-based substrate.[2] This substantial increase in sensitivity allows for the use of lower enzyme and substrate concentrations, reducing costs and minimizing potential artifacts.
Experimental Corner: Protocols for Enzyme Activity Assays
Here, we provide detailed protocols for three common enzyme assays, each utilizing one of the discussed fluorogenic substrates.
Caspase-3 Activity Assay using an AMC-based Substrate
This protocol is adapted for the measurement of caspase-3 activity in cell lysates.
Materials:
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Cell Lysate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the cell lysate from apoptotic and control cells.
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Prepare a substrate solution by diluting the Ac-DEVD-AMC stock in assay buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) with excitation at ~350 nm and emission at ~450 nm.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the lysate.
Serine Protease Activity Assay using an AFC-based Substrate
This protocol provides a general framework for measuring the activity of a serine protease.
Materials:
-
Serine Protease Substrate (e.g., Boc-QAR-AFC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Purified Serine Protease
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the purified serine protease in assay buffer.
-
In a 96-well black microplate, add 50 µL of each enzyme dilution to respective wells. Include a no-enzyme control.
-
Prepare a substrate solution by diluting the Boc-QAR-AFC stock in assay buffer to a final concentration of 100 µM.
-
Start the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the endpoint fluorescence with excitation at ~400 nm and emission at ~505 nm.
-
Subtract the fluorescence of the no-enzyme control from all readings and plot the fluorescence intensity against the enzyme concentration.
Deubiquitinase (DUB) Activity Assay using a Rhodamine 110-based Substrate
This protocol is designed for the sensitive detection of DUB activity.
Materials:
-
DUB Substrate (e.g., Ubiquitin-Rhodamine 110)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
Purified DUB Enzyme
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the purified DUB enzyme in assay buffer.
-
In a 384-well black microplate, add 10 µL of each enzyme dilution to the wells. Include a no-enzyme control.
-
Prepare a substrate solution by diluting the Ubiquitin-Rhodamine 110 stock in assay buffer to a final concentration of 50 nM.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin kinetic measurements in a fluorescence microplate reader at 37°C.
-
Record the fluorescence intensity every minute for 30-60 minutes with excitation at ~485 nm and emission at ~525 nm.
-
The initial rate of the reaction (linear phase) is proportional to the DUB activity.
Visualizing the Process: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the enzymatic reaction, a typical experimental workflow, and a simplified signaling pathway for caspase-3 activation.
References
- 1. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Fluorogenic Peptide Substrates: Gly-Gly-AMC vs. Z-Gly-Gly-Arg-AMC
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic comparison of two commonly used fluorogenic peptide substrates, Gly-Gly-AMC and Z-Gly-Gly-Arg-AMC. This document is intended to assist researchers in selecting the appropriate substrate for their specific applications by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.
Introduction
Fluorogenic peptide substrates are essential tools in protease research and drug discovery, enabling the sensitive and continuous measurement of enzyme activity. The cleavage of the peptide backbone by a protease releases a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), resulting in a quantifiable increase in fluorescence. The choice of the peptide sequence conjugated to AMC dictates the substrate's specificity for different proteases. This guide focuses on the kinetic comparison of a simple dipeptide substrate, this compound, and a more complex tripeptide substrate, Z-Gly-Gly-Arg-AMC.
Z-Gly-Gly-Arg-AMC is a well-characterized substrate for trypsin-like serine proteases, such as thrombin, due to the presence of an arginine residue at the P1 position, a key recognition site for these enzymes.[1] The benzyloxycarbonyl (Z) group at the N-terminus provides stability. In contrast, this compound is a more general dipeptide substrate that can be utilized to assess the activity of various proteases, including certain bacterial proteases.[2]
Data Presentation: A Kinetic Snapshot
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Gly-Arg-AMC | Thrombin | 100[3] | 1.03[3] | 1.03 x 10⁴ |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Kinetic parameters are highly dependent on experimental conditions, including buffer composition, pH, and temperature. The values presented for Z-Gly-Gly-Arg-AMC are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of enzyme kinetics. Below are protocols for assessing the kinetic parameters of both this compound and Z-Gly-Gly-Arg-AMC.
Protocol 1: Determination of Kinetic Parameters for Z-Gly-Gly-Arg-AMC with Thrombin
This protocol is adapted from a study that determined the kinetic constants of thrombin with Z-Gly-Gly-Arg-AMC.[3]
Materials:
-
Purified, active-site titrated thrombin
-
Z-Gly-Gly-Arg-AMC (stock solution in DMSO)
-
Assay Buffer: HEPES-buffered saline (HBS) with human serum albumin (hSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the Z-Gly-Gly-Arg-AMC stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0 to 1 mM) for the kinetic analysis.[3]
-
Enzyme Preparation: Dilute the purified thrombin in ice-cold Assay Buffer to a final concentration of 25 nM.[3]
-
Assay Setup: To each well of the 96-well black microplate, add the diluted substrate solutions.
-
Initiate Reaction: Add the diluted thrombin solution to each well to initiate the enzymatic reaction. The final reaction volume should be 100 µL.[3]
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460-480 nm.[4] Record data points every 20 seconds for up to 60 minutes.[3]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Protocol 2: General Protocol for Assessing Protease Activity with this compound
Materials:
-
Protease source (e.g., purified bacterial protease, bacterial culture supernatant)
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a working solution of this compound in Assay Buffer. A typical starting concentration is 50 µM.
-
Enzyme Preparation: Prepare serial dilutions of the protease source in Assay Buffer to determine an optimal concentration that yields a linear reaction rate.
-
Assay Setup: To each well of the 96-well black microplate, add the diluted enzyme solutions. Include a "no enzyme" control for background fluorescence.
-
Initiate Reaction: Add the this compound working solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (V₀) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot. This velocity is a measure of the protease activity.
-
For a more detailed comparison, substrate titrations can be performed to determine the Km and kcat values as described in Protocol 1.
-
Mandatory Visualizations
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Enzymatic cleavage of a fluorogenic substrate by a protease, releasing a fluorescent AMC molecule.
Caption: A generalized experimental workflow for determining enzyme kinetic parameters using fluorogenic substrates.
Conclusion
This guide provides a comparative overview of the fluorogenic substrates this compound and Z-Gly-Gly-Arg-AMC. Z-Gly-Gly-Arg-AMC is a specific and well-characterized substrate for trypsin-like proteases, with established kinetic parameters for enzymes like thrombin. In contrast, this compound serves as a more general substrate, particularly useful for screening protease activity in complex samples such as those from bacterial cultures. The lack of readily available, specific kinetic data for this compound highlights its primary utility in qualitative or semi-quantitative applications. Researchers should select the substrate that best fits their experimental needs, considering the trade-off between the specificity and detailed kinetic characterization offered by Z-Gly-Gly-Arg-AMC and the broader applicability of this compound for general protease activity assessment.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of bacterial proteases with a panel of fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of bacterial proteases with a panel of fluorescent peptide substrates : Middlesex University Research Repository [repository.mdx.ac.uk]
Confirming Hits from a Gly-Gly-AMC Protease Screen: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, primary high-throughput screens are the first step in identifying potential therapeutic candidates. The fluorogenic Gly-Gly-AMC assay is a common method for screening inhibitors of certain proteases. However, hits from this initial screen require rigorous validation to eliminate false positives and confirm on-target activity. This guide provides a comparative overview of key orthogonal assays to validate hits from a this compound screen, complete with experimental protocols and data presentation to inform your hit-to-lead decision-making.
A this compound (Glycyl-Glycyl-7-amino-4-methylcoumarin) screen is a type of biochemical assay used to identify inhibitors of proteases that recognize and cleave the peptide bond C-terminal to a glycine (B1666218) residue. Upon cleavage of the substrate by the protease, the fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence. While effective for initial screening, this assay is susceptible to various artifacts, including fluorescent compounds, non-specific inhibitors, and aggregators. Therefore, a cascade of orthogonal assays is essential to confirm that a hit compound is a genuine, specific inhibitor of the target protease.
The Hit Validation Workflow: From Primary Screen to Confirmed Hit
A robust hit validation workflow employs a series of assays with distinct detection methods and biological contexts to build confidence in the initial hits. The goal is to triage compounds, prioritizing those with the most promising characteristics for further development.
Caption: A typical workflow for validating hits from a primary screen.
Orthogonal Assay Comparison
The selection of orthogonal assays should be guided by the need to address different potential sources of false positives and to build a comprehensive understanding of the hit compound's interaction with the target. The following table compares key orthogonal assays.
| Assay Type | Principle | Information Gained | Pros | Cons |
| Biophysical Assays | ||||
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Direct binding confirmation, binding affinity (KD), kinetics (kon, koff). | Label-free, real-time data, provides kinetic information. | Requires specialized equipment, protein immobilization can affect activity. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Monitors the thermal denaturation of a protein in the presence of a ligand using a fluorescent dye. | Target engagement, relative binding affinity (ΔTm). | High-throughput, low protein consumption, relatively inexpensive. | Indirect measure of binding, buffer-sensitive, some compounds may interfere with the dye. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in its native cellular environment upon ligand binding. | Target engagement in a cellular context. | Physiologically relevant, no need for protein purification. | Lower throughput, requires specific antibodies or mass spectrometry for detection. |
| Biochemical Assays | ||||
| Alternative Substrate Assay | Uses a different substrate for the same enzyme, preferably with a different readout (e.g., absorbance, luminescence). | Confirms inhibition is not substrate-dependent, rules out assay-specific artifacts. | Simple to implement, can use standard lab equipment. | May not be available for all targets, may have lower sensitivity. |
| Cell-Based Assays | ||||
| Target Engagement/Functional Assay | Measures the modulation of the target's activity or a downstream signaling event within a cell. | Cellular potency (EC50), confirms cell permeability, provides functional context. | High physiological relevance, assesses compound activity in a complex biological system. | Can be complex to develop, indirect measure of target binding. |
Experimental Protocols
Primary Screen: this compound Protease Assay
This protocol provides a general framework for a this compound protease inhibitor screen in a 384-well format.
Materials:
-
Target Protease
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test Compounds (in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Add 20 µL of assay buffer to each well.
-
Add 100 nL of test compound or DMSO (control) to the appropriate wells.
-
Add 10 µL of a pre-diluted solution of the target protease in assay buffer to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of this compound substrate (diluted in assay buffer to the desired final concentration, typically at or near the Km value).
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 15-30 minutes at room temperature.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Caption: Workflow for a this compound protease inhibitor screen.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for confirming hit compound binding using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protease
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
-
Regeneration solution
Procedure:
-
Immobilization: Covalently immobilize the target protease onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the immobilized protease surface and a reference surface (without protease).
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Caption: Workflow for a Surface Plasmon Resonance (SPR) assay.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for CETSA to confirm target engagement in cells.
Materials:
-
Cultured cells expressing the target protease
-
Test compound
-
PBS and lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents or mass spectrometer
-
Antibody specific to the target protease
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control and incubate.
-
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet aggregated proteins.
-
Detection:
-
Western Blot: Analyze the supernatant for the amount of soluble target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Mass Spectrometry (TPP): Analyze the soluble proteome by mass spectrometry for a proteome-wide view of thermal stability changes.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Data Presentation: A Case Study
The following table presents hypothetical data from a screen for inhibitors of a trypsin-like serine protease, demonstrating how data from orthogonal assays can be used to compare and prioritize hits.
| Compound ID | Primary Screen IC50 (µM) (this compound) | SPR KD (µM) | TSA ΔTm (°C) | Cellular Assay EC50 (µM) | Notes |
| Hit A | 0.5 | 0.2 | +5.2 | 1.5 | Potent in all assays; good correlation between biochemical and cellular activity. |
| Hit B | 0.8 | 0.6 | +4.8 | >50 | Potent in biochemical and biophysical assays but lacks cellular activity, suggesting poor permeability or off-target effects. |
| Hit C | 1.2 | No binding | +0.1 | >50 | Likely a false positive from the primary screen (e.g., fluorescent compound or aggregator). No direct binding observed. |
| Hit D | 2.5 | 2.0 | +2.5 | 5.0 | Moderate potency with good correlation across assays. A potential starting point for optimization. |
Validating hits from a this compound screen through a well-designed series of orthogonal assays is a critical step in the early stages of drug discovery. By employing a multi-faceted approach that includes biophysical, alternative biochemical, and cell-based assays, researchers can effectively eliminate false positives, confirm direct target engagement, and gain valuable insights into the mechanism of action of their hit compounds. This rigorous validation process ensures that only the most promising candidates are advanced, ultimately saving time and resources in the quest for novel therapeutics.
A Comparative Guide to the Reproducibility and Robustness of the Gly-Gly-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Gly-Gly-AMC (Glycyl-Glycyl-7-amino-4-methylcoumarin) assay with alternative methods for measuring protease activity. We delve into the reproducibility and robustness of these assays, supported by comparative data and detailed experimental protocols to inform your experimental design and ensure data integrity.
Introduction to the this compound Assay
The this compound assay is a fluorogenic method used to measure the activity of certain proteases that recognize and cleave the dipeptide bond between two glycine (B1666218) residues. Upon cleavage by a protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This assay is valued for its simplicity and sensitivity, making it suitable for high-throughput screening (HTS) applications.
However, the reproducibility and robustness of any assay are paramount for generating reliable and meaningful data. This guide will explore these aspects of the this compound assay and compare it to alternative fluorogenic substrates.
Data Presentation: A Comparative Look at Performance
The choice of a fluorogenic substrate significantly impacts the sensitivity, specificity, and overall reliability of a protease assay. Key performance indicators include the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
While specific Z'-factor and Coefficient of Variation (CV%) data for the this compound assay are not extensively published and are highly dependent on specific assay conditions and laboratory practices, the following tables provide a framework for comparing its performance with a common alternative. Researchers are encouraged to determine these values empirically for their specific experimental setup.
Table 1: Kinetic Parameters of Fluorogenic Substrates for Dipeptidyl Peptidase IV (DPP-IV)
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Characteristics |
| Gly-Pro-AMC | Dipeptidyl Peptidase IV (DPP-IV) | 50 | Not widely reported | Not widely reported | Standard and widely used substrate for DPP-IV activity.[1] |
| Ala-Pro-AFC | Dipeptidyl Peptidase IV (DPP-IV) | Varies | Varies | Varies | Alternative substrate with a different fluorophore (AFC) which may offer different spectral properties. |
Note: Kinetic parameters are highly dependent on the specific enzyme, assay conditions (pH, temperature, buffer composition), and the source of the data. The values presented here are for comparative purposes.
Table 2: Reproducibility and Robustness Metrics (Illustrative)
| Parameter | This compound Assay | Alternative Assay (e.g., Ala-Pro-AFC) | Ideal Value |
| Intra-Assay Precision (CV%) | User-determined | User-determined | < 15%[2][3] |
| Inter-Assay Precision (CV%) | User-determined | User-determined | < 15%[2][3] |
| Z'-Factor | User-determined | User-determined | > 0.5[4][5] |
| Signal-to-Background (S/B) Ratio | User-determined | User-determined | > 10 |
This table should be populated with data generated during assay validation.
Experimental Protocols
To ensure accurate and reproducible results, a standardized experimental protocol is crucial. Below are detailed methodologies for performing the this compound assay and a comparable alternative.
Protocol 1: this compound Protease Activity Assay
This protocol provides a general framework for a 96-well plate-based this compound protease assay.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Dipeptidyl Peptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Protect the stock solution from light and store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the protease in Assay Buffer.
-
The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Alternative Assay - Dipeptidyl Peptidase IV (DPP-IV) Activity with Ala-Pro-AFC
This protocol outlines a similar assay using an alternative substrate for DPP-IV.
Materials:
-
Ala-Pro-AFC (Alanine-Proline-7-amino-4-trifluoromethylcoumarin) substrate
-
Recombinant human DPP-IV
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[1]
-
DMSO for substrate stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~500-510 nm)
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of Ala-Pro-AFC in DMSO.
-
Store in aliquots at -20°C, protected from light.
-
Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
-
Enzyme Preparation:
-
Dilute the recombinant DPP-IV in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the working substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the diluted enzyme solution.
-
Include a no-enzyme control with 25 µL of Assay Buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically as described in Protocol 1, using the appropriate wavelengths for AFC.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Mandatory Visualizations
To visually represent the processes described, the following diagrams are provided.
Experimental Workflow
DPP-IV Signaling Pathway
Conclusion
The this compound assay is a valuable tool for measuring the activity of specific proteases. Its simplicity and sensitivity make it well-suited for various research and drug discovery applications. However, to ensure the generation of high-quality, reliable data, it is imperative to thoroughly validate the assay's performance in your specific experimental context. By empirically determining key metrics such as intra- and inter-assay precision (CV%) and the Z'-factor, researchers can confidently assess the reproducibility and robustness of their findings. When considering alternatives, factors such as the specific protease of interest, the desired spectral properties of the fluorophore, and the overall cost should be taken into account. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions and conduct robust and reproducible protease activity assays.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. cusabio.com [cusabio.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Unveiling Bacterial Threats: Correlating Protease Activity with Virulence Using the Gly-Gly-AMC Assay
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bacterial pathogenesis, understanding the molecular weaponry of microbes is paramount to developing effective therapeutics. Bacterial proteases are key virulence factors, playing a crucial role in tissue degradation, immune evasion, and the dissemination of infection.[1] The Gly-Gly-AMC assay offers a sensitive and quantitative method to assess this proteolytic activity, providing a valuable tool for correlating enzyme function with overall bacterial virulence. This guide provides a comparative analysis of the this compound assay against other common virulence assays, supported by experimental data and detailed protocols.
The this compound Assay: A Fluorescent Probe into Bacterial Protease Activity
The this compound (Glycyl-Glycyl-7-amino-4-methylcoumarin) assay is a fluorogenic method used to measure the activity of certain bacterial proteases.[2] The principle is straightforward: the Gly-Gly dipeptide is linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In this conjugated form, the fluorescence of AMC is quenched. However, upon cleavage of the peptide bond by bacterial proteases present in a sample, such as a culture supernatant, the AMC molecule is liberated, resulting in a measurable increase in fluorescence. This fluorescence intensity is directly proportional to the proteolytic activity in the sample.
Performance Comparison: this compound Assay vs. Alternative Virulence Assays
The this compound assay provides a direct measure of a specific virulence factor's activity. To contextualize its utility, it is essential to compare its readouts with broader measures of bacterial virulence, such as cytotoxicity and hemolytic activity.
| Assay | Principle | Parameter Measured | Typical Readout | Correlation with Protease Activity |
| This compound Assay | Fluorogenic substrate cleavage | Protease activity | Relative Fluorescence Units (RFU)/min | Direct measurement of a key virulence factor. |
| Cytotoxicity (MTT) Assay | Conversion of MTT to formazan (B1609692) by viable cells | Cell viability/metabolic activity | Absorbance (OD) | Indirect correlation; protease activity contributes to cell death. Studies in Serratia sp. show a significant decrease in cytotoxicity in protease mutants.[3] |
| Hemolysis Assay | Lysis of red blood cells | Hemoglobin release | Absorbance (OD) | Indirect correlation; some proteases can contribute to hemolysis, but other toxins are often the primary drivers. |
| In Vivo Animal Models | Infection and observation of disease progression in a host | Bacterial burden, survival rate, tissue damage | CFU/organ, % survival, histopathology scores | Complex correlation; protease activity is one of many factors influencing in vivo virulence. Mutation of protease regulators in S. aureus attenuates virulence in an osteomyelitis model.[4] |
Experimental Protocols
This compound Protease Assay for Bacterial Supernatants
This protocol is adapted from standard fluorogenic protease assays and is suitable for measuring protease activity in bacterial culture supernatants.
Materials:
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Bacterial culture supernatants (centrifuged to remove cells and filter-sterilized)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Protect from light.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of bacterial culture supernatant to each well.
-
Include a negative control with sterile culture medium instead of supernatant.
-
Include a blank with Assay Buffer only.
-
-
Initiate Reaction: Add 50 µL of the working substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes), with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of increase in fluorescence (RFU/min) for each sample by determining the slope of the linear portion of the kinetic curve. Subtract the rate of the negative control from the sample rates.
Cytotoxicity (MTT) Assay
This protocol measures the viability of mammalian cells after exposure to bacterial supernatants.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Bacterial culture supernatants
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.
-
Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of bacterial supernatant. Include a positive control for cell death (e.g., Triton X-100) and a negative control (medium only).
-
Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the negative control.
Hemolysis Assay
This protocol quantifies the ability of bacterial supernatants to lyse red blood cells.
Materials:
-
Defibrinated sheep or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Bacterial culture supernatants
-
96-well V-bottom microplate
-
Absorbance microplate reader (450 nm)
Procedure:
-
Prepare Red Blood Cell Suspension: Wash red blood cells three times with PBS by centrifugation (500 x g for 5 min) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Assay Setup:
-
In a 96-well V-bottom plate, add 50 µL of bacterial supernatant to each well.
-
Include a positive control for 100% hemolysis (e.g., 1% Triton X-100) and a negative control for no hemolysis (PBS).
-
-
Add Red Blood Cells: Add 50 µL of the 2% red blood cell suspension to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact red blood cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Read the absorbance of the supernatant at 450 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Experimental Workflows
Bacterial protease expression is tightly regulated by complex signaling networks that respond to environmental cues. Understanding these pathways is crucial for interpreting the results of the this compound assay and for identifying potential targets for anti-virulence therapies.
Experimental Workflow for Correlating Protease Activity with Virulence
Caption: Workflow for correlating protease activity with other virulence phenotypes.
The SaeRS Two-Component System in Staphylococcus aureus
The SaeRS two-component system is a key regulator of virulence factor expression in S. aureus, including proteases.[5][6]
Caption: The SaeRS signaling pathway in S. aureus.
Role of ClpP Protease in Virulence Regulation
The ATP-dependent ClpP protease plays a crucial role in bacterial stress tolerance and virulence by degrading misfolded proteins and specific regulatory proteins.[7][8]
Caption: ClpP-mediated regulation of bacterial virulence.
References
- 1. Bacterial proteases and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Characterization of Protease Activity in Serratia sp. Strain SCBI and Its Importance in Cytotoxicity and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cellular functions of the ClpP protease impacting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Gly-Gly-AMC: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory reagents is paramount to maintaining a secure work environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Gly-Gly-AMC (Glycyl-glycyl-7-amino-4-methylcoumarin), a fluorogenic peptide substrate utilized in assessing bacterial protease activity.[1][2][3]
Key Safety and Handling Information
While specific hazard classifications for this compound may vary by supplier, it is crucial to handle it with standard laboratory precautions. Many safety data sheets (SDS) for similar AMC-containing peptide substrates indicate that they are not classified as hazardous substances.[4][5] However, always refer to the product-specific SDS provided by the manufacturer for the most accurate and up-to-date information.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (such as nitrile or butyl rubber), and a laboratory coat.[4][6]
-
Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a fume hood is recommended.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly before breaks and after handling. Do not eat, drink, or smoke in the laboratory.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 208645-74-3 | [1][2] |
| Molecular Formula | C₁₄H₁₅N₃O₄ | [1] |
| Molecular Weight | 289.3 g/mol | [1][2] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Solubility | ||
| DMSO | 20 mg/mL | [1] |
| DMF | 1 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| PBS (pH 7.2) | 0.8 mg/mL | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on the specific hazard classification provided in the manufacturer's SDS and must be in accordance with institutional, local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS): The primary source of disposal information is the SDS provided by the supplier of your this compound. Locate Section 13, "Disposal considerations," for specific guidance.[6]
-
Determine Hazard Classification: Review Section 2 of the SDS to understand if the specific formulation of this compound is classified as hazardous.[6]
-
Segregate Chemical Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Containerize and Label Waste:
-
Collect waste this compound, including any contaminated materials such as absorbent pads from spill cleanups, in a designated and compatible waste container.
-
Clearly label the waste container with the full chemical name, "this compound," and any associated hazard warnings as indicated on the SDS.[6]
-
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for chemical waste disposal. Contact your EHS department for guidance on collection, storage, and disposal procedures.[6]
-
Dispose of Contaminated Packaging: Dispose of the original container and any contaminated packaging in accordance with all applicable regulations.[7]
In the event of a spill, contain the spill and collect the material using an appropriate absorbent.[8] Ensure adequate ventilation and wear appropriate PPE during cleanup. All cleanup materials should be treated as hazardous waste and disposed of accordingly.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. msds.bachem.com [msds.bachem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Gly-Gly-AMC
For researchers and scientists engaged in drug development and cellular analysis, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the fluorogenic peptide substrate, Gly-Gly-AMC (CAS 208645-74-3), including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is crucial to adhere to standard laboratory safety practices to minimize any potential risks.
Personal Protective Equipment (PPE):
The following PPE is recommended when handling this compound in its solid form or in solution:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. |
| Body Protection | Laboratory Coat | To protect skin and clothing. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound ensures a safe and efficient workflow.
1. Receiving and Inspection:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Inspect for any signs of damage or leakage.
-
Confirm that the product name and CAS number match your order.
2. Storage:
-
Store the lyophilized powder at -20°C in a tightly sealed container.[1]
-
The product is stable for at least four years when stored correctly.[1]
-
Keep the container in a designated, clearly labeled area for chemical reagents.
3. Preparation of Stock Solutions:
-
Handle the solid powder in a well-ventilated area. For weighing, a chemical fume hood is recommended to avoid inhalation of fine particles.
-
Consult the product datasheet for solubility information in various solvents such as DMSO, DMF, and Ethanol.[1]
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
4. Use in Experiments:
-
Always wear the recommended PPE when handling solutions containing this compound.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
5. Spill Cleanup:
-
In case of a spill of the solid powder, avoid creating dust.
-
Gently cover the spill with absorbent material.
-
Carefully scoop the material into a designated waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as chemical waste.
-
For liquid spills, absorb with an inert material and place it in a sealed container for disposal.
Disposal Plan
As this compound is not classified as hazardous, disposal procedures should follow institutional and local regulations for non-hazardous chemical waste.
1. Waste Identification and Collection:
-
Collect all waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed waste container.
-
The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
2. Segregation:
-
Do not mix this compound waste with hazardous waste streams unless required by your institution's specific protocols.
3. Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for their specific procedures for the disposal of non-hazardous chemical waste.
-
Follow their guidance for waste pickup and final disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 208645-74-3 | Cayman Chemical |
| Molecular Formula | C₁₄H₁₅N₃O₄ | Cayman Chemical |
| Formula Weight | 289.3 g/mol | Cayman Chemical |
| Appearance | A crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
| Solubility (DMSO) | 20 mg/mL | [1] |
| Solubility (DMF) | 1 mg/mL | [1] |
| Solubility (Ethanol) | 1 mg/mL | [1] |
| Excitation Maximum | 340-360 nm | [1] |
| Emission Maximum | 440-460 nm | [1] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the product to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
